LY310762
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O2.ClH/c1-24(2)20-5-3-4-6-21(20)27(23(24)29)16-15-26-13-11-18(12-14-26)22(28)17-7-9-19(25)10-8-17;/h3-10,18H,11-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCLFQZPFYNVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474689 | |
| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192927-92-7 | |
| Record name | LY-310762 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192927927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-[4-(4-Fluorobenzoyl)piperidin-1-yl]ethyl]-3,3-dimethylindol-2-one;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-310762 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUX78WM9U2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY310762 (Mevidalen)
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY310762, also known as mevidalen, is a novel, orally bioavailable small molecule that acts as a selective positive allosteric modulator (PAM) of the dopamine (B1211576) D1 receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, mevidalen enhances the affinity and/or efficacy of the endogenous neurotransmitter, dopamine, at its natural binding site.[3][4] This allosteric mechanism offers a potentially more nuanced and physiological modulation of the dopamine system, avoiding some of the limitations observed with direct D1 agonists, such as a narrow therapeutic window and the development of tachyphylaxis.[1][5] Mevidalen is currently under clinical investigation for the treatment of neurodegenerative disorders, including dementia with Lewy bodies and Parkinson's disease dementia.[1][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its pharmacological profile.
Core Mechanism of Action: Positive Allosteric Modulation of the Dopamine D1 Receptor
The primary mechanism of action of this compound is its function as a positive allosteric modulator of the dopamine D1 receptor.[1][6] The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, couples to the Gs alpha subunit (Gαs). This coupling initiates a signaling cascade by activating adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of various downstream targets, ultimately modulating neuronal excitability and gene expression.
This compound binds to a topographically distinct allosteric site on the D1 receptor, which is located on the intracellular side of the receptor.[7] This binding event induces a conformational change in the receptor that enhances the affinity of dopamine for its orthosteric binding site.[4][8] By potentiating the effects of endogenous dopamine, this compound is thought to amplify D1 receptor signaling in a more physiologically relevant manner than direct agonists.[7]
Molecular Binding Site
Cryo-electron microscopy (cryo-EM) studies and molecular dynamics simulations have provided insights into the binding of this compound to the D1 receptor.[1][5] These studies suggest that this compound binds to a pocket located near the intracellular loop 2 (IL2) of the receptor.[9] The binding of this compound is believed to stabilize the helical conformation of IL2, which in turn influences the conformation of the transmembrane helices and the orthosteric binding pocket, thereby increasing the receptor's affinity for dopamine.[9]
Signaling Pathway
The potentiation of dopamine binding by this compound leads to an enhanced activation of the canonical Gs-cAMP signaling pathway. This results in a greater production of cAMP in the presence of dopamine, leading to amplified downstream signaling.
Quantitative Pharmacology
The pharmacological profile of this compound has been characterized through a variety of in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species/Cell Line | Value | Reference |
| EC50 (cAMP Assay) | Human (HEK293) | 3.0 nM | [6] |
| Selectivity | Human D5 Receptor | >10 µM (EC50) | [6] |
| 14 other GPCRs | High selectivity | [6] |
Table 2: Preclinical and Clinical Pharmacokinetics
| Parameter | Species | Dose | Value | Reference |
| Oral Bioavailability | Preclinical models | N/A | Orally bioavailable | [4][8] |
| Blood-Brain Barrier | Preclinical models | N/A | Crosses | [4][8] |
| Tmax (median) | Healthy Humans | 25-200 mg (single dose) | ~2-3 hours | [7] |
| t1/2 (mean) | Healthy Humans | 25-200 mg (single dose) | ~12 hours | [7] |
| Tmax (median) | Parkinson's Patients | 15-75 mg (multiple dose) | ~2 hours | [4][8] |
| CLss/F (apparent) | Parkinson's Patients | 15-75 mg (multiple dose) | 20-25 L/h | [4][8] |
Experimental Protocols
The following sections describe the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro cAMP Accumulation Assay
This assay is fundamental for determining the functional potency of this compound as a D1 PAM.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D1 receptor.
-
Assay Principle: The assay measures the potentiation of dopamine-induced cAMP production by this compound.
-
Protocol Outline:
-
HEK293-D1 cells are plated in 96-well plates and cultured to confluency.
-
The culture medium is removed, and cells are washed with assay buffer.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle.
-
A sub-maximal concentration of dopamine (e.g., EC20) is added to stimulate the D1 receptor.
-
The cells are incubated for a specified time to allow for cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.
-
Data are normalized to the response of dopamine alone and a maximal dopamine concentration to determine the EC50 of this compound's potentiating effect.
-
In Vivo Behavioral Pharmacology in Humanized D1 Mice
Due to species differences in the affinity of D1 PAMs, preclinical in vivo studies are often conducted in transgenic mice expressing the human D1 receptor (hD1 mice).[10]
-
Animal Model: Humanized D1 knock-in mice.
-
Objective: To assess the effects of this compound on D1-mediated behaviors, such as locomotor activity and wakefulness.[11]
-
Protocol Outline (Locomotor Activity):
-
hD1 mice are individually housed in open-field arenas equipped with automated activity monitoring systems.
-
Animals are allowed to habituate to the testing environment.
-
This compound or vehicle is administered orally at various doses.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period post-dosing.
-
Data are analyzed to determine the dose-response relationship of this compound on locomotor activity.
-
-
Protocol Outline (Wakefulness Study):
-
hD1 mice are instrumented for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
-
Following a baseline recording period, mice may be sleep-deprived for a set duration.
-
This compound or vehicle is administered orally.
-
EEG/EMG recordings are continued, and the latency to sleep onset and the duration of wakefulness, NREM, and REM sleep are quantified.[11]
-
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to investigate the binding mode and allosteric mechanism of this compound at an atomic level.[5][12]
-
System Setup:
-
The starting structure is a cryo-EM model of the human D1 receptor in complex with Gs protein, dopamine, and this compound.
-
The receptor-ligand complex is embedded in a lipid bilayer (e.g., POPC) and solvated with water and ions to mimic a physiological environment.
-
-
Simulation Protocol:
-
The system is first minimized to remove steric clashes.
-
A series of equilibration steps are performed with restraints on the protein and ligands, which are gradually released.
-
Production simulations are run for extended periods (e.g., microseconds) without restraints to observe the dynamics of the system.
-
-
Analysis:
-
Trajectory analysis is performed to assess the stability of this compound in its binding pocket.
-
Interactions between this compound and receptor residues are monitored to identify key binding determinants.
-
Conformational changes in the receptor upon this compound binding are analyzed to understand the allosteric mechanism.
-
Concluding Summary
This compound (mevidalen) represents a promising therapeutic agent with a distinct mechanism of action as a positive allosteric modulator of the dopamine D1 receptor. Its ability to enhance endogenous dopamine signaling offers a potential advantage over traditional orthosteric agonists. The comprehensive characterization of its pharmacology, from in vitro potency and selectivity to in vivo behavioral effects and molecular-level interactions, provides a strong foundation for its ongoing clinical development. The experimental methodologies outlined in this guide have been crucial in elucidating the nuanced mechanism of this novel compound and will continue to be vital in the development of future allosteric modulators for the treatment of neuropsychiatric and neurodegenerative disorders.
References
- 1. alzforum.org [alzforum.org]
- 2. Mevidalen - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor–Positive Allosteric Modulator, in Patients With Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LY3154207 | Dopamine D1 PAM | Probechem Biochemicals [probechem.com]
- 7. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor‐Positive Allosteric Modulator (D1PAM), in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetics of Mevidalen (LY3154207), a Centrally Acting Dopamine D1 Receptor-Positive Allosteric Modulator, in Patients With Parkinson Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Positive allosteric modulators of the dopamine D1 receptor: A new mechanism for the treatment of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Dopamine D1 Receptor Positive Allosteric Modulator Mevidalen (LY3154207) Enhances Wakefulness in the Humanized D1 Mouse and in Sleep-Deprived Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
LY310762: A Technical Guide to its Binding Affinity and 5-HT1D Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of LY310762, a selective 5-HT1D receptor antagonist. The document details its binding affinity, the experimental procedures for its determination, and the associated intracellular signaling pathways.
Quantitative Binding Data
The binding affinity of this compound for the human 5-HT1D receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) serves as a quantitative measure of this affinity, with a lower Ki value indicating a higher binding affinity.
| Compound | Receptor | Ki (nM) | Receptor Type | Species | Notes |
| This compound | 5-HT1D | 249 | Serotonin (B10506) | Human | Selective antagonist.[1] |
| This compound | 5-HT1B | - | Serotonin | Human | Weak affinity.[1] |
Experimental Protocols
The determination of the Ki value for this compound at the 5-HT1D receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Radioligand Binding Assay for 5-HT1D Receptor
This protocol outlines a standard filtration binding assay to determine the inhibitory constant (Ki) of a test compound like this compound.
1. Materials:
- Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT1D receptor (e.g., HEK293 or CHO cells).
- Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the 5-HT1D receptor (e.g., [³H]-GR127935).
- Test Compound: this compound.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations like MgCl₂.
- Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the 5-HT1D receptor (e.g., 10 µM serotonin).
- Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters (e.g., Whatman GF/B or GF/C).
- Scintillation Counter and scintillation fluid.
2. Membrane Preparation:
- Culture cells expressing the human 5-HT1D receptor to a high density.
- Harvest the cells and homogenize them in an ice-cold lysis buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh assay buffer and resuspend it to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA assay).
3. Assay Procedure:
- Prepare a series of dilutions of the test compound, this compound.
- In a 96-well plate, set up triplicate wells for:
- Total Binding: Contains the radioligand and assay buffer.
- Non-specific Binding: Contains the radioligand and a high concentration of the non-specific binding control.
- Competition: Contains the radioligand and varying concentrations of this compound.
- Add the prepared cell membrane suspension to each well.
- Add a fixed concentration of the radioligand (typically at or below its Kd value) to all wells.
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Terminate the incubation by rapid filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation :
- Ki = IC50 / (1 + ([L]/Kd))
- Where:
- [L] is the concentration of the radioligand used in the assay.
- Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Visualizations
Experimental Workflow
Caption: Workflow for Ki Determination of this compound.
5-HT1D Receptor Signaling Pathway
Caption: 5-HT1D Receptor Signaling Pathway.
Mechanism of Action
The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[2] Upon activation by its endogenous ligand, serotonin (5-HT), the 5-HT1D receptor couples to inhibitory G proteins, specifically of the Gi/o family. This coupling leads to the inhibition of the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), ultimately leading to changes in cellular function, including the modulation of neurotransmitter release.
This compound, as a selective 5-HT1D receptor antagonist, binds to the receptor but does not elicit this downstream signaling cascade. Instead, it competitively blocks the binding of serotonin, thereby preventing the receptor's activation and the subsequent inhibition of adenylyl cyclase. This action effectively antagonizes the physiological effects mediated by the 5-HT1D receptor.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Role of 5-HT1D Receptors in Neurological Disorders
Abstract
The 5-hydroxytryptamine (5-HT) system is a critical regulator of a vast array of physiological and pathological processes within the central nervous system (CNS). Among the diverse family of serotonin (B10506) receptors, the 5-HT1D receptor subtype, a Gi/o protein-coupled receptor, has emerged as a key player in the pathophysiology of several neurological disorders. Primarily recognized for its pivotal role in migraine, where it serves as a primary target for the triptan class of drugs, emerging evidence suggests its involvement in other conditions such as cluster headache, depression, and potentially neurodegenerative diseases. This technical guide provides a comprehensive overview of the 5-HT1D receptor, detailing its signaling pathways, its established and putative roles in various neurological disorders, and the experimental methodologies used to investigate its function. Quantitative data on ligand binding and receptor function are presented for comparative analysis, and key processes are visualized through signaling and workflow diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to the 5-HT1D Receptor
The 5-HT1D receptor is a member of the 5-HT1 receptor subfamily, which also includes the 5-HT1A, 5-HT1B, 5-HT1E, and 5-HT1F subtypes.[1] These receptors are G protein-coupled receptors (GPCRs) that share significant sequence homology.[1] The 5-HT1D receptor, like other members of the 5-HT1 family, is primarily coupled to inhibitory Gi/o proteins.[1] Its activation leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][3] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[4][5]
Functionally, 5-HT1D receptors act as terminal autoreceptors on serotonin neurons, inhibiting serotonin release.[6][7] They also function as heteroreceptors on other types of neurons to modulate the release of various neurotransmitters.[4][5][6]
In humans, the terminal autoreceptor that regulates serotonin release is the 5-HT1D receptor, whereas in rodents, this role is primarily fulfilled by the 5-HT1B receptor.[7] This species difference is a critical consideration in preclinical drug development. 5-HT1D receptors are distributed throughout the CNS, with high concentrations found in the basal ganglia (globus pallidus, substantia nigra) and cortex.[8][9]
Signaling Pathways of the 5-HT1D Receptor
The canonical signaling pathway for the 5-HT1D receptor is initiated by the binding of serotonin or an agonist ligand. This binding event induces a conformational change in the receptor, leading to the activation of its associated heterotrimeric Gi/o protein. The activated G protein dissociates into its Gαi/o and Gβγ subunits, which then mediate downstream effects.
-
Gαi/o Subunit: The primary role of the Gαi/o subunit is to inhibit the enzyme adenylate cyclase, which catalyzes the conversion of ATP to cAMP. The resulting decrease in intracellular cAMP concentration leads to reduced activity of protein kinase A (PKA).
-
Gβγ Subunit: The Gβγ subunit can directly modulate the activity of ion channels, particularly G-protein-activated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.
Beyond the canonical pathway, studies have suggested that 5-HT1D receptors can also couple to other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cellular processes like proliferation and differentiation.[2]
Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1D receptor.
Role of 5-HT1D Receptors in Neurological Disorders
Migraine and Cluster Headache
The most well-documented role of the 5-HT1D receptor is in the pathophysiology and treatment of migraine.[10][11] The therapeutic efficacy of triptans, the gold standard for acute migraine treatment, is mediated through their agonist activity at 5-HT1B and 5-HT1D receptors.[11][12] The anti-migraine action of these drugs is attributed to three primary mechanisms:[12][13]
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial blood vessels leads to their constriction.[10][12]
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[10][12][14] This action reduces neurogenic inflammation in the dura mater.[14]
-
Inhibition of Nociceptive Transmission: Triptans that can penetrate the central nervous system may also act on 5-HT1D receptors within the trigeminal nucleus caudatus in the brainstem to inhibit pain signal transmission.[10][12]
Similarly, altered function of cerebral serotonergic systems mediated by 5-HT1D receptors has been observed in patients with episodic cluster headache.[15] Neuroendocrine studies using the 5-HT1B/1D agonist sumatriptan (B127528) showed blunted growth hormone responses in patients with active cluster headache, suggesting receptor dysfunction.[15]
Depression and Anxiety
The involvement of the 5-HT1D receptor in major depression is an area of active investigation. Brain serotonin function is known to be abnormal in depression, and evidence points towards the dysfunction of specific receptor subtypes.[16] Neuropharmacological challenge studies using sumatriptan have revealed a reduced sensitivity of 5-HT1D receptors in patients with unipolar major depression.[17] Specifically, the growth hormone (GH) response to sumatriptan was significantly blunted in depressed individuals compared to healthy controls, suggesting impaired receptor function.[17] This finding implies that reduced function of 5-HT1D autoreceptors could contribute to the pathophysiology of major depression.[16][17]
While the role of 5-HT1A receptors in anxiety is well-established, the specific contribution of 5-HT1D receptors is less clear.[6][18] However, given that 5-HT1D receptors modulate the release of serotonin and other neurotransmitters like dopamine (B1211576) and norepinephrine, they are considered potential therapeutic targets for mood and anxiety disorders.[4][5][19]
Neurodegenerative Diseases
Emerging evidence suggests a potential role for the broader serotonin system, including 5-HT1D receptors, in the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][5][19][20] Disruptions in serotonergic neurotransmission are linked to both cognitive and non-cognitive symptoms in these conditions.[3][20] Modulating the activity of 5-HT1D receptors could potentially help in balancing neurotransmitter levels and alleviating some symptoms, though research in this area is still in its early stages.[5][19]
Quantitative Data on 5-HT1D Receptor Ligands
The development of selective ligands has been crucial for elucidating the function of the 5-HT1D receptor. The following table summarizes the binding affinities (Ki) of several key compounds at human 5-HT1D receptors and related subtypes for comparison.
| Compound | Type | 5-HT1D Ki (nM) | 5-HT1A Ki (nM) | 5-HT1B Ki (nM) | 5-HT1F Ki (nM) | Reference(s) |
| 5-HT (Serotonin) | Endogenous Agonist | ~7.1 | ~2.5 | ~14 | ~7.8 | [21][22] |
| 5-CT | Non-selective Agonist | 0.82 | 2.5 | 5.3 | ~700 | [21][23] |
| Sumatriptan | 1B/1D Agonist | 20-30 | >100 | ~14 | ~30 | [23] |
| Zolmitriptan | 1B/1D Agonist | ~2 | ~15 | ~2.5 | ~20 | [23] |
| Eletriptan | 1B/1D/1F Agonist | High Affinity | Modest Affinity | High Affinity | High Affinity | [11] |
| GR 127935 | 1B/1D Antagonist | High Affinity | Low Affinity | High Affinity | Low Affinity | [7] |
Note: Ki values are compiled from multiple sources and represent approximate affinities. Actual values may vary depending on the specific assay conditions.
Key Experimental Protocols
Investigating the 5-HT1D receptor requires a variety of in vitro and in vivo techniques to characterize its pharmacological and physiological properties.
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a test compound for the 5-HT1D receptor.
-
Objective: To measure the displacement of a specific radiolabeled ligand from the receptor by a competitive, unlabeled test compound.
-
Methodology:
-
Membrane Preparation: Cells or tissues expressing the 5-HT1D receptor are homogenized and centrifuged to isolate cell membranes containing the receptor.
-
Incubation: The membranes are incubated with a constant concentration of a high-affinity radioligand (e.g., [³H]5-CT) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the unbound fraction.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assay: cAMP Inhibition
This assay measures the functional consequence of 5-HT1D receptor activation, which is the inhibition of adenylyl cyclase.
-
Objective: To quantify the ability of an agonist to inhibit cAMP production in cells expressing the 5-HT1D receptor.
-
Methodology:
-
Cell Culture: A cell line (e.g., HEK293) stably expressing the human 5-HT1D receptor is cultured.
-
Stimulation: The cells are pre-treated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test agonist.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration-response curve for the agonist's inhibition of forskolin-stimulated cAMP accumulation is plotted to determine its potency (EC50) and efficacy (Emax).
-
In Vivo Neuropharmacological Challenge Study
This protocol is used to assess the functional sensitivity of 5-HT1D receptors in living subjects, including humans.
-
Objective: To measure a physiological or neuroendocrine response following the administration of a selective 5-HT1D receptor agonist.
-
Methodology: The workflow involves administering a probe drug (e.g., sumatriptan) and measuring a downstream biomarker, such as growth hormone (GH) release.[17]
Caption: Workflow for a neuropharmacological challenge study.
Conclusion and Future Directions
The 5-HT1D receptor is a validated and critical therapeutic target for headache disorders, most notably migraine. Its role as a presynaptic inhibitory receptor on trigeminal neurons is central to the mechanism of action of the most effective acute migraine therapies. While its involvement in other neurological conditions like depression is supported by clinical evidence suggesting receptor hyposensitivity, further research is required to fully elucidate its contribution and therapeutic potential. The development of more selective 5-HT1D receptor agonists and antagonists, devoid of the vasoconstrictive effects associated with 5-HT1B receptor activation, remains a key goal for drug development.[10] Such compounds could offer safer and more targeted therapeutic options, not only for migraine but potentially for a broader range of neurological and psychiatric disorders. Future research focusing on the specific signaling pathways and protein-protein interactions of the 5-HT1D receptor will be instrumental in designing the next generation of modulators for these complex diseases.
References
- 1. 5-HT1 receptor - Wikipedia [en.wikipedia.org]
- 2. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 5-HT1D receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Latest updates on the serotonergic system in depression and anxiety [frontiersin.org]
- 7. Species differences in 5-HT autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 9. Serotonin 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The biology of serotonin receptors: focus on migraine pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT1 receptors in migraine pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Abnormal 5-HT1D receptor function in cluster headache: a neuroendocrine study with sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Decreased sensitivity of 5-HT1D receptors in melancholic depression | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 17. Abnormal 5-HT1D receptor function in major depression: a neuropharmacological challenge study using sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression [frontiersin.org]
- 19. What are 5-HT1D receptor partial agonists and how do they work? [synapse.patsnap.com]
- 20. Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. acnp.org [acnp.org]
The 5-HT7 Receptor: A Novel Target for Therapeutic Intervention in Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant and growing global health challenge, with current therapeutic options offering limited symptomatic relief. The complex pathophysiology of AD necessitates the exploration of novel therapeutic targets beyond the traditional amyloid and tau hypotheses. The serotonergic system, a key regulator of mood, cognition, and neuronal plasticity, has emerged as a promising area of investigation.[1][2][3] This technical guide focuses on the serotonin (B10506) 7 receptor (5-HT7R), a G-protein coupled receptor increasingly implicated in the molecular mechanisms underlying learning, memory, and synaptic plasticity, and its potential as a therapeutic target for Alzheimer's disease.[4][5] This document provides an in-depth overview of the preclinical rationale, mechanism of action, and key experimental methodologies for investigating 5-HT7R modulators in the context of AD research.
The 5-HT7 Receptor: A Profile
The 5-HT7 receptor is one of the most recently identified serotonin receptor subtypes and is predominantly expressed in brain regions critical for cognitive function, including the hippocampus, cortex, and thalamus.[4] It is a Gs-protein coupled receptor, and its activation primarily leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The 5-HT7R is involved in the regulation of a wide range of physiological processes, including circadian rhythms, sleep, thermoregulation, and mood.[4][7] Of particular relevance to Alzheimer's disease, the 5-HT7R plays a crucial role in modulating neuronal plasticity, neurite outgrowth, and synaptogenesis.[5][8]
Rationale for Targeting the 5-HT7 Receptor in Alzheimer's Disease
The rationale for targeting the 5-HT7R in Alzheimer's disease is multifaceted, stemming from its influence on key pathological features of the disease:
-
Synaptic Plasticity and Cognitive Enhancement: The 5-HT7 receptor is a key modulator of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[5] Activation of 5-HT7R has been shown to rescue deficits in LTP and LTD in animal models of neurodevelopmental diseases, suggesting its potential to counteract the synaptic dysfunction observed in AD.[5] Preclinical studies have demonstrated that both agonists and antagonists of the 5-HT7R can have pro-cognitive effects, depending on the specific cognitive domain and experimental model.[6]
-
Neuronal Morphology and Synaptogenesis: The 5-HT7 receptor is involved in the structural plasticity of neurons.[5] Prolonged activation of the 5-HT7R promotes the formation of dendritic spines and facilitates synaptogenesis in cortical and striatal neurons.[8] This suggests that targeting the 5-HT7R could potentially help to restore or preserve the synaptic connections that are lost in the course of Alzheimer's disease.
-
Neuroinflammation and Neuroprotection: Emerging evidence suggests a role for the 5-HT7 receptor in modulating neuroinflammatory processes. While not extensively detailed in the provided search results, the broader serotonergic system is known to influence immune responses in the brain. Furthermore, 5-HT7 receptor agonists have demonstrated neuroprotective effects against excitotoxicity, a common pathological event in neurodegenerative diseases.[4][7]
Quantitative Data on 5-HT7 Receptor Ligands
While specific quantitative data for "LY310762" is not available, the following table summarizes representative data for well-characterized 5-HT7 receptor ligands from the scientific literature to provide a comparative overview.
| Compound | Class | Affinity (Ki, nM) | Functional Activity | Key Preclinical Finding | Reference |
| 5-CT | Agonist | High | Full Agonist | Induces adenylyl cyclase stimulation | [9] |
| 8-OH-DPAT | Agonist | Moderate | Full or Partial Agonist (species dependent) | Central mechanism of action in thermoregulation | [9] |
| LP-211 | Agonist | High | Selective Agonist | Promotes dendritic spine formation and synaptogenesis | [8] |
| AS-19 | Agonist | High | Selective Agonist | Reverses cognitive deficits in animal models | [6] |
| SB-269970 | Antagonist/Inverse Agonist | High | Potent and Selective | Reverses memory deficits in animal models | [6] |
| SB-656104-A | Antagonist | High | Selective Antagonist | Reverses learning and memory impairments | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the investigation of 5-HT7 receptor modulators for Alzheimer's disease research.
Radioligand Binding Assay for 5-HT7 Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT7 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand for the 5-HT7 receptor (e.g., [3H]5-CT or [3H]SB-269970) and varying concentrations of the test compound.
-
Incubation and Filtration: The reaction is incubated to allow for binding equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Assay for Functional Activity
Objective: To determine the functional activity (agonist or antagonist) of a test compound at the 5-HT7 receptor.
Methodology:
-
Cell Culture: Cells expressing the 5-HT7 receptor are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with the test compound (for agonist testing) or with a known 5-HT7R agonist in the presence of varying concentrations of the test compound (for antagonist testing).
-
Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: For agonists, a dose-response curve is generated to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect). For antagonists, the IC50 (concentration that inhibits 50% of the agonist response) is determined, and the Schild analysis can be used to calculate the pA2 value, a measure of antagonist potency.
In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition Test (NORT)
Objective: To evaluate the effect of a test compound on learning and memory in a rodent model of cognitive impairment.
Methodology:
-
Animal Model: An animal model relevant to Alzheimer's disease is used, such as aged rodents or rodents treated with a scopolamine (B1681570) or a NMDA receptor antagonist like dizocilpine (B47880) (MK-801) or ketamine to induce cognitive deficits.[6]
-
Habituation: Animals are habituated to the testing arena in the absence of any objects for a defined period over several days.
-
Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and the animal is allowed to explore them for a set amount of time. The time spent exploring each object is recorded.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Data Analysis: A discrimination index (DI) is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher DI indicates better memory retention. The effect of the test compound, administered before the training or test phase, is compared to that of a vehicle control.
Visualizations: Signaling Pathways and Experimental Workflows
5-HT7 Receptor Signaling Pathway
Caption: Canonical Gs-protein coupled signaling pathway of the 5-HT7 receptor.
Experimental Workflow for Novel Object Recognition Test (NORT)
Caption: Standard experimental workflow for the Novel Object Recognition Test.
Conclusion and Future Directions
The 5-HT7 receptor represents a compelling and relatively underexplored target for the development of novel therapeutics for Alzheimer's disease. Its role in fundamental processes of synaptic plasticity and neuronal morphology provides a strong rationale for its investigation. Future research should focus on elucidating the precise downstream signaling pathways involved in the pro-cognitive effects of 5-HT7R modulation, exploring the potential of both agonists and antagonists in different stages of the disease, and developing highly selective ligands with favorable pharmacokinetic and safety profiles for clinical evaluation. The methodologies and data presented in this guide offer a foundational framework for researchers and drug developers to advance the study of the 5-HT7 receptor in the context of Alzheimer's disease and other neurodegenerative disorders.
References
- 1. Serotonergic Regulation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. operamedphys.org [operamedphys.org]
- 3. Serotonin: A New Hope in Alzheimer's Disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective agonists for serotonin 7 (5-HT7) receptor and their applications in preclinical models: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the Serotonin Receptor 7 in Brain Plasticity: From Development to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin 5-HT7 receptor increases the density of dendritic spines and facilitates synaptogenesis in forebrain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Potential of LY310762 in Parkinson's Disease: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. Current treatments primarily focus on dopamine (B1211576) replacement, which can lead to significant side effects over time. The intricate interplay of various neurotransmitter systems in the pathophysiology of PD presents opportunities for novel therapeutic strategies. This whitepaper explores the theoretical rationale for investigating LY310762, a selective 5-HT1D receptor antagonist, as a potential therapeutic agent for Parkinson's disease. While direct preclinical or clinical evidence for this compound in PD is currently unavailable in the public domain, this document synthesizes existing knowledge on the role of the 5-HT1D receptor in the basal ganglia and its modulation of key neurotransmitter systems implicated in PD. This exploration aims to provide a foundation for future research into this novel therapeutic target.
Introduction to this compound
This compound is a potent and selective antagonist of the serotonin (B10506) 1D (5-HT1D) receptor. Its primary mechanism of action is to block the binding of serotonin to this specific receptor subtype, thereby inhibiting its downstream signaling pathways. The serotonergic system is known to modulate a wide range of physiological processes in the central nervous system, and its dysregulation has been implicated in various neurological and psychiatric disorders.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | 5-HT1D Receptor | N/A |
| Action | Antagonist | N/A |
| Selectivity | Selective for 5-HT1D over other 5-HT receptor subtypes | N/A |
The Serotonergic System and the 5-HT1D Receptor in Parkinson's Disease Pathophysiology
The serotonergic system, which originates in the raphe nuclei and projects throughout the brain, plays a complex and multifaceted role in the pathophysiology of Parkinson's disease. The 5-HT1D receptor is expressed in key brain regions affected by PD, including the basal ganglia, particularly the substantia nigra.[1] Its strategic location suggests a potential role in modulating the activity of neuronal circuits that are disrupted in the disease.
Modulation of Dopamine Release
A critical aspect of Parkinson's disease is the depletion of dopamine. The serotonergic system can influence dopamine release. Some studies suggest that activation of 5-HT1B/1D receptors can increase dopamine release in the nucleus accumbens.[2][3] This finding would initially suggest that a 5-HT1D antagonist like this compound might be counterproductive. However, the regulation of dopamine is highly complex and context-dependent. In the parkinsonian brain, particularly in patients undergoing L-DOPA therapy, serotonin neurons can take up L-DOPA, convert it to dopamine, and release it in an unregulated, non-physiological manner, contributing to the development of L-DOPA-induced dyskinesias.[4] The precise role of the 5-HT1D receptor in this "false neurotransmitter" phenomenon remains an area for investigation.
Interaction with GABAergic Pathways
The 5-HT1D receptor is also found on the terminals of GABAergic afferent neurons that synapse onto dopamine neurons in the ventral tegmental area (VTA).[5] Activation of these receptors has been shown to decrease GABA-mediated inhibitory postsynaptic potentials (IPSPs).[5] By antagonizing this effect, this compound could potentially alter the inhibitory tone on dopamine neurons, though the net effect on motor control in a parkinsonian state is yet to be determined.
Potential Role in Neuroprotection
A recent preclinical study demonstrated that a 5-HT1B/1D receptor agonist, zolmitriptan, exhibited neuroprotective effects in a rat model of Parkinson's disease.[6] The agonist reduced the deposition of α-synuclein and ameliorated oxidative stress.[6] This finding raises the question of whether a 5-HT1D antagonist would have opposing effects. However, the distinct signaling pathways and downstream effects of agonists versus antagonists at the same receptor warrant careful and separate investigation.
Proposed Preclinical Investigation of this compound for Parkinson's Disease
Given the current lack of direct evidence, a systematic preclinical evaluation is necessary to determine the potential of this compound in Parkinson's disease. The following outlines a hypothetical experimental workflow.
Experimental Protocols
Animal Models:
-
6-hydroxydopamine (6-OHDA) rat model: This model induces a selective lesion of dopaminergic neurons in the nigrostriatal pathway, mimicking the primary pathology of PD.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model: This neurotoxin-based model leads to the loss of dopaminergic neurons and motor deficits.
Behavioral Assessments:
-
Cylinder Test: To assess forelimb asymmetry and motor impairment.
-
Rotational Behavior Test: To quantify motor asymmetry in response to dopaminergic agents.
-
Beam Walking Test: To evaluate fine motor coordination and balance.
Neurochemical and Histological Analysis:
-
Immunohistochemistry: To quantify the extent of dopaminergic neuron loss (tyrosine hydroxylase staining) and α-synuclein pathology.
-
In vivo Microdialysis: To measure extracellular levels of dopamine, serotonin, and their metabolites in the striatum following this compound administration.
Table 2: Example of a Preclinical Study Design
| Group | Treatment | Animal Model | Primary Outcome Measures |
| 1 | Vehicle Control | 6-OHDA Rat | Behavioral scores, Dopaminergic neuron count |
| 2 | This compound (Low Dose) | 6-OHDA Rat | Behavioral scores, Dopaminergic neuron count |
| 3 | This compound (High Dose) | 6-OHDA Rat | Behavioral scores, Dopaminergic neuron count |
| 4 | L-DOPA | 6-OHDA Rat | Behavioral scores, Dyskinesia rating |
| 5 | L-DOPA + this compound | 6-OHDA Rat | Behavioral scores, Dyskinesia rating |
Visualizing the Hypothesized Mechanisms
The following diagrams illustrate the potential signaling pathways and a hypothetical experimental workflow for investigating this compound in Parkinson's disease.
Caption: Hypothesized modulation of dopaminergic neuron activity by this compound.
Caption: A potential workflow for evaluating this compound in a preclinical model of Parkinson's disease.
Conclusion and Future Directions
The investigation of this compound, a selective 5-HT1D receptor antagonist, for the treatment of Parkinson's disease represents a novel and exploratory avenue of research. While current literature does not provide direct evidence for its efficacy, the known distribution and function of the 5-HT1D receptor in brain regions critical to PD pathophysiology offer a compelling, albeit speculative, rationale for its investigation. The complex interplay between the serotonergic and dopaminergic systems, particularly in the context of long-term L-DOPA therapy, suggests that modulation of specific serotonin receptor subtypes could offer therapeutic benefits.
Future research should focus on rigorous preclinical studies using established animal models of Parkinson's disease to elucidate the effects of 5-HT1D receptor antagonism on motor symptoms, L-DOPA-induced dyskinesias, and underlying neurodegenerative processes. Such studies are essential to validate this novel therapeutic target and to determine if this compound or other selective 5-HT1D receptor modulators hold promise for the future management of Parkinson's disease.
References
- 1. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation of 5-HT(1B/1D) receptors in the mesolimbic dopamine system increases dopamine release from the nucleus accumbens: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Side effect profile of 5-HT treatments for Parkinson's disease and L-DOPA-induced dyskinesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposing roles for dopamine and serotonin at presynaptic receptors in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beneficial effect of 5-HT1b/1d agonist on Parkinson's disease by modulating glutamate and reducing deposition of α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of LY310762 in Cardiovascular Disease Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY310762 is a potent and selective antagonist of the serotonin (B10506) 1D (5-HT1D) receptor, with a binding affinity (Ki) of 249 nM and weaker affinity for the 5-HT1B receptor.[1][2] Emerging research has positioned this compound as a valuable tool for investigating the complex role of the serotonergic system in cardiovascular regulation. Its ability to selectively block the 5-HT1D receptor allows for the elucidation of this specific receptor's contribution to vascular tone, sympathetic nervous system activity, and its potential implications in cardiovascular pathologies such as hypertension. This technical guide provides a comprehensive overview of the current understanding of this compound in cardiovascular disease research, focusing on its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Species/Tissue | Value | Reference |
| Ki (5-HT1D Receptor) | - | 249 nM | [1][2] |
| Affinity for 5-HT1B Receptor | Guinea Pig | Weaker than for 5-HT1D | [1][2] |
| EC50 (Potentiation of potassium-induced [3H]5-HT outflow) | Guinea Pig Cortical Slices | 31 nM | [1][3] |
Table 2: In Vivo Effects of this compound on Cardiovascular Parameters
| Animal Model | Dosage and Administration | Observed Effect | Reference |
| Phenylephrine-infusion rats | 1 mg/kg; i.v. | Abolished 5-HT-induced vasodilator effects | [4] |
| Anesthetized Wistar rats | 1 mg/kg | Abolished the inhibitory effect of the 5-HT1D agonist L-694,247 on vasopressor responses induced by renal nerve electrical stimulation | [5] |
| Pithed Wistar rats (sarpogrelate-treated) | - | In combination with a 5-HT7 antagonist, completely abolished the inhibitory action of 5-CT on sympathetic outflow | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively blocking the 5-HT1D receptor, thereby preventing its activation by serotonin (5-HT). The 5-HT1D receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gi/o protein.[6] Activation of the 5-HT1D receptor in vascular smooth muscle cells has been shown to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][7] This can contribute to vasoconstriction. Furthermore, studies on 5-HT1B/1D receptors suggest a link to the activation of the mitogen-activated protein kinase (MAPK) pathway.[4][7]
By antagonizing the 5-HT1D receptor, this compound can therefore modulate these signaling cascades. In the context of the cardiovascular system, this antagonism has been demonstrated to have two key functional consequences:
-
Inhibition of Vasodilation: In certain vascular beds, activation of the 5-HT1D receptor contributes to vasodilation. A study in sarpogrelate-treated rats showed that the 5-HT1D receptor is involved in the renal vasodilator effect of 5-HT, a response that is blocked by this compound.[2] This suggests that in specific contexts, 5-HT1D receptor activation can lead to the production of vasodilatory mediators.
-
Modulation of Sympathetic Neurotransmission: The 5-HT1D receptor is present on presynaptic sympathetic nerve terminals and its activation can inhibit the release of norepinephrine.[1][8] By blocking this receptor, this compound can prevent this sympatho-inhibitory effect. This has been demonstrated in studies where this compound abolished the inhibitory effect of a 5-HT1D agonist on sympathetic nerve stimulation-induced vasoconstriction in the rat kidney.[5]
The following diagram illustrates the proposed signaling pathway of the 5-HT1D receptor in vascular smooth muscle and the inhibitory effect of this compound.
References
- 1. 5-Hydroxtryptamine Receptors in Systemic Hypertension: an arterial focus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2 receptor blockade exhibits 5-HT vasodilator effects via nitric oxide, prostacyclin and ATP-sensitive potassium channels in rat renal vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral 5-HT₁D and 5-HT₇ serotonergic receptors modulate sympathetic neurotransmission in chronic sarpogrelate treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1D receptor inhibits renal sympathetic neurotransmission by nitric oxide pathway in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Antagonists Used for Determining the Mechanisms of Action Employed by Potential Vasodilators with Their Suggested Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Serotonergic Modulation of Neurovascular Transmission: A Focus on Prejunctional 5-HT Receptors/Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of LY310762 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY310762 hydrochloride is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor. This technical guide provides a comprehensive overview of its pharmacological profile, drawing from key preclinical in vitro and in vivo studies. The document details its binding affinity, functional activity, and its effects on serotonergic neurotransmission and physiological systems. Methodologies for the pivotal experiments are described to facilitate replication and further investigation. All quantitative data are presented in tabular format for clarity and comparative analysis. Signaling pathways and experimental workflows are illustrated using diagrams to provide a clear visual representation of the compound's mechanism of action and experimental designs.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors. The 5-HT1 receptor subfamily, which includes the 5-HT1D receptor, has been a subject of intense research, particularly in the context of neuropsychiatric and cardiovascular disorders. The 5-HT1D receptor, a G-protein coupled receptor, functions as a presynaptic autoreceptor on serotonergic neurons, regulating the release of 5-HT. Its structural and pharmacological similarities to the 5-HT1B receptor have posed challenges in developing subtype-selective ligands. This compound hydrochloride has emerged as a valuable pharmacological tool due to its selective antagonist activity at the 5-HT1D receptor, enabling the elucidation of the specific roles of this receptor subtype.
Chemical Properties
| Property | Value |
| IUPAC Name | N-[3-[3-(Dimethylamino)ethoxy]-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride |
| Molecular Formula | C30H33N5O4 · HCl |
| Molecular Weight | 580.1 g/mol |
In Vitro Pharmacology
Receptor Binding Affinity
This compound exhibits a high affinity for the human 5-HT1D receptor with reasonable selectivity over the 5-HT1B subtype.
Table 1: Radioligand Binding Affinities of this compound
| Receptor | Ki (nM) |
| Human 5-HT1D | 249[1] |
| Human 5-HT1B | Weak affinity[1] |
Functional Activity
In functional assays, this compound acts as an antagonist at the 5-HT1D autoreceptor, leading to an enhancement of serotonin release.
Table 2: Functional In Vitro Activity of this compound
| Assay | Species | Tissue | Effect | EC50 (nM) |
| Potassium-induced [3H]5-HT outflow | Guinea Pig | Cortical Slices | Potentiation | 31[1] |
In Vivo Pharmacology
Effects on Neurotransmitter Levels
In vivo microdialysis studies in rats have demonstrated that this compound can enhance the effects of selective serotonin reuptake inhibitors (SSRIs) on extracellular serotonin levels.
Table 3: In Vivo Effects of this compound on Extracellular 5-HT in Rats
| Treatment | Dose (i.p.) | Brain Region | Maximal % Increase in 5-HT (vs. baseline) |
| Fluoxetine (B1211875) + this compound | 20 mg/kg + 10 mg/kg | Not Specified | 683% |
| This compound alone | 10 mg/kg | Not Specified | 258% |
Cardiovascular Effects
This compound has been shown to antagonize 5-HT-mediated renal vasodilation in a rat model.
Table 4: In Vivo Cardiovascular Effects of this compound in Rats
| Model | Agonist | Antagonist | Dose (i.v.) | Effect |
| Phenylephrine-infusion | 5-HT | This compound | 1 mg/kg | Abolished 5-HT vasodilator effects[1] |
Pharmacokinetics
There is currently no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound hydrochloride.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
A competitive radioligand binding assay is utilized to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1D receptor. Cells are harvested and homogenized in a suitable buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]5-HT) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis (General Protocol)
In vivo microdialysis is employed to measure extracellular levels of serotonin in the brain of freely moving rats following the administration of this compound and fluoxetine.
Methodology:
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region (e.g., prefrontal cortex or striatum). The animals are allowed to recover from surgery.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: After a stabilization period, baseline dialysate samples are collected. Subsequently, this compound and/or fluoxetine are administered (intraperitoneally, i.p.), and dialysate samples are collected at regular intervals.
-
Neurochemical Analysis: The concentration of 5-HT in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: The 5-HT concentrations are expressed as a percentage of the mean baseline concentration.
Signaling Pathways
This compound, as a 5-HT1D receptor antagonist, primarily acts on presynaptic autoreceptors. Its mechanism of action involves blocking the negative feedback loop of serotonin on its own release.
Conclusion
This compound hydrochloride is a selective 5-HT1D receptor antagonist that has proven to be a valuable research tool for delineating the physiological and pharmacological roles of this receptor subtype. Its ability to block presynaptic 5-HT1D autoreceptors leads to an enhancement of serotonergic neurotransmission, particularly in the presence of serotonin reuptake inhibitors. Furthermore, its antagonism of 5-HT1D-mediated cardiovascular effects highlights the involvement of this receptor in the regulation of vascular tone. The lack of publicly available pharmacokinetic data represents a significant gap in its pharmacological profile and warrants further investigation. This technical guide provides a consolidated resource for researchers working with or interested in the pharmacology of this compound.
References
An In-Depth Technical Guide on the Interaction of LY310762 with the Serotonergic System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of LY310762 and its interaction with the serotonin (B10506) (5-HT) system. Contrary to initial hypotheses, this compound is not a direct inhibitor of the serotonin reuptake transporter (SERT). Instead, it functions as a selective antagonist of the 5-HT1D receptor. This antagonism of presynaptic 5-HT1D autoreceptors leads to an increase in serotonin release, thereby indirectly modulating serotonergic neurotransmission. This guide details the quantitative binding affinities, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data on this compound
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| 5-HT1D | [3H]-5-HT | Guinea Pig Brain Cortex | 31 | [Pullar et al., 2004] |
| 5-HT1D | Not Specified | Not Specified | 249 | [MedChemExpress] |
| 5-HT1B | [3H]-5-HT | Guinea Pig Brain Cortex | >1000 | [Pullar et al., 2004] |
Table 2: Functional Activity of this compound
| Assay | Preparation | Effect | EC50 (nM) | Reference |
| Potassium-evoked [3H]-5-HT Outflow | Guinea Pig Cortical Slices | Potentiation | 31 | [AbMole BioScience] |
Mechanism of Action: An Indirect Modulator of Serotonin Levels
This compound's primary mechanism of action is the blockade of presynaptic 5-HT1D receptors. These receptors function as autoreceptors, forming a negative feedback loop that regulates the release of serotonin from the presynaptic neuron. When serotonin is released into the synaptic cleft, it can bind to these 5-HT1D autoreceptors, which in turn inhibits further serotonin release.
By acting as an antagonist, this compound blocks this feedback mechanism. This disinhibition of the presynaptic terminal leads to an increased release of serotonin into the synaptic cleft.
Synergy with Selective Serotonin Reuptake Inhibitors (SSRIs)
The modulatory effect of this compound on serotonin levels is particularly significant when co-administered with a selective serotonin reuptake inhibitor (SSRI) such as fluoxetine (B1211875). SSRIs block the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and residence time of serotonin in the synapse.
When this compound and an SSRI are used concurrently, a synergistic effect is observed. The SSRI prevents the reuptake of the excess serotonin released due to the 5-HT1D antagonism by this compound, leading to a more substantial and sustained increase in synaptic serotonin levels than either compound could achieve alone. In vivo microdialysis studies have demonstrated that this compound significantly enhances the increase in extracellular 5-HT concentration produced by fluoxetine[1].
Experimental Protocols
The following are detailed methodologies for the key experiments that have characterized the interaction of this compound with the serotonergic system.
Radioligand Binding Assays for 5-HT1D Receptor Affinity
This protocol is based on the methods described for determining the binding affinity of ligands to 5-HT receptors.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
Materials:
-
Tissue Preparation: Guinea pig brain cortex, homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7).
-
Radioligand: [3H]-5-Hydroxytryptamine ([3H]-5-HT).
-
Competitor: this compound.
-
Non-specific binding control: 10 µM 5-HT.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.7) containing 4 mM CaCl2, 0.1% ascorbic acid, and 10 µM pargyline.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.7).
-
Filtration Apparatus: Brandel cell harvester with GF/B filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain cortex in Tris-HCl buffer and centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the incubation buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, [3H]-5-HT (at a concentration near its Kd), and varying concentrations of this compound. For total binding, no competitor is added. For non-specific binding, 10 µM 5-HT is added.
-
Incubation: Incubate the plates at 37°C for 10 minutes.
-
Filtration: Terminate the incubation by rapid filtration through GF/B filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
[3H]-5-HT Outflow from Brain Slices
This functional assay measures the effect of this compound on serotonin release from neuronal terminals.
Objective: To determine the functional effect of this compound on potassium-evoked serotonin release.
Materials:
-
Tissue Preparation: Guinea pig cerebral cortex slices (0.3 mm thickness).
-
Radiolabeling Solution: Krebs buffer containing [3H]-5-HT.
-
Superfusion Buffer: Krebs buffer.
-
Stimulation Buffer: Krebs buffer containing a high concentration of KCl (e.g., 25 mM).
-
Test Compound: this compound.
-
Superfusion System.
-
Scintillation Counter.
Procedure:
-
Slice Preparation and Loading: Prepare cortical slices and pre-incubate them in Krebs buffer. Load the slices with serotonin by incubating them with [3H]-5-HT.
-
Superfusion: Transfer the slices to a superfusion chamber and perfuse with Krebs buffer at a constant flow rate.
-
Basal Release: Collect fractions of the superfusate to establish the basal rate of [3H]-5-HT outflow.
-
Stimulation: Induce neurotransmitter release by switching to the high-KCl stimulation buffer for a short period (S1).
-
Drug Application: Introduce this compound into the superfusion buffer and continue perfusion.
-
Second Stimulation: Apply a second stimulation with high-KCl buffer in the presence of this compound (S2).
-
Quantification: Measure the radioactivity in all collected fractions using a scintillation counter.
-
Data Analysis: Calculate the ratio of the evoked release in the second stimulation (S2) to the first stimulation (S1). A ratio greater than 1 indicates that the drug potentiated serotonin release. Determine the EC50 from the dose-response curve of this compound.
In Vivo Microdialysis
This in vivo technique measures the extracellular levels of serotonin in the brain of a freely moving animal.
Objective: To assess the effect of this compound, alone and in combination with fluoxetine, on extracellular serotonin levels.
Materials:
-
Animal Model: Male Dunkin Hartley guinea pigs.
-
Microdialysis Probes: Concentric microdialysis probes with a suitable molecular weight cut-off membrane.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF).
-
Test Compounds: this compound and fluoxetine.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for the quantification of serotonin.
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula into the desired brain region (e.g., cortex or hippocampus).
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant, low flow rate.
-
Baseline Collection: Collect dialysate samples at regular intervals to establish a stable baseline of extracellular serotonin concentration.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) and/or fluoxetine (e.g., 20 mg/kg, i.p.).
-
Sample Collection: Continue to collect dialysate samples for several hours post-injection.
-
Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-injection serotonin levels as a percentage of the pre-injection baseline. Compare the effects of this compound alone, fluoxetine alone, and the combination of both drugs.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams were created using the Graphviz DOT language to illustrate the key concepts discussed in this guide.
Figure 1: Signaling pathway of the presynaptic 5-HT1D autoreceptor.
Figure 2: Logical workflow of the synergistic effect of this compound and an SSRI.
Conclusion
This compound is a selective 5-HT1D receptor antagonist that indirectly modulates the serotonergic system by blocking presynaptic autoreceptors, leading to increased serotonin release. It does not directly inhibit the serotonin transporter. The potentiation of SSRI-induced increases in extracellular serotonin highlights a potentially valuable therapeutic strategy. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuropharmacology and drug development.
References
In Vivo Effects of LY310762 on 5-HT Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of LY310762 on serotonin (B10506) (5-HT) levels, with a particular focus on its interaction with selective serotonin reuptake inhibitors (SSRIs). This compound is a selective antagonist for the 5-HT1D receptor, a key component in the autoregulation of serotonin release. Understanding the pharmacodynamic effects of this compound is crucial for the development of novel therapeutic strategies targeting the serotonergic system.
Quantitative Data Summary
The following tables summarize the key quantitative findings regarding the in vivo effects of this compound and related compounds on extracellular 5-HT levels. The data are compiled from preclinical studies utilizing in vivo microdialysis.
| Compound | Dose and Administration | Animal Model | Brain Region | Effect on Extracellular 5-HT | Citation |
| This compound | 10 mg/kg (i.p.) in combination with Fluoxetine (B1211875) (20 mg/kg, i.p.) | Dunkin Hartley guinea pigs | Not specified | Potentiated the increase produced by Fluoxetine | [1] |
| GR127935 (5-HT1D antagonist) | 100 nM (infused via microdialysis probe) | Anaesthetized guinea pigs | Frontal Cortex | Significant increase (61 +/- 8%) | |
| Fluoxetine | 10 mg/kg (i.p.) | Rats | Hypothalamus | Increased to 150% of basal levels | |
| Fluoxetine | 5 and 10 mg/kg (i.p.) | Rats | Nucleus Accumbens | 3- and 13-fold increase, respectively | [2] |
| Combination Therapy | Animal Model | Brain Region | Effect on Extracellular 5-HT | Citation |
| This compound (10 mg/kg, i.p.) + Fluoxetine (20 mg/kg, i.p.) | Dunkin Hartley guinea pigs | Not specified | Potentiated the fluoxetine-induced increase | [1] |
| GR127935 (5-HT1B/1D antagonist) + Paroxetine (SSRI) | Anaesthetized rat | Frontal Cortex | Potentiated the paroxetine-induced increase (up to 5-fold when combined with a 5-HT1A antagonist) | [3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, primarily focusing on in vivo microdialysis for the measurement of extracellular 5-HT levels.
In Vivo Microdialysis in Guinea Pigs
This protocol is a representative methodology based on standard practices and the available details from the study by Pullar et al. (2004)[1].
Objective: To measure the effect of this compound in combination with fluoxetine on extracellular 5-HT levels in the brain of awake, freely moving guinea pigs.
Materials:
-
Animals: Male Dunkin Hartley guinea pigs.
-
Drugs: this compound, Fluoxetine hydrochloride, sterile saline solution.
-
Surgical Equipment: Stereotaxic apparatus, anesthetic machine (e.g., for isoflurane), surgical drill, dental cement, sutures.
-
Microdialysis Equipment: Microdialysis probes (e.g., CMA 12) with appropriate membrane length and molecular weight cut-off, microinfusion pump, fraction collector, swivels, and tethers.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system for 5-HT quantification.
-
Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): NaCl 147, KCl 2.7, CaCl2 1.2, MgCl2 1.0, buffered to pH 7.4.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the guinea pig with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the target brain region (e.g., frontal cortex or striatum).
-
Implant a guide cannula just above the target region and secure it to the skull using dental cement and anchor screws.
-
Suture the scalp incision.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the guinea pig in a microdialysis bowl and allow it to acclimatize.
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 60-120 minutes.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes to establish basal 5-HT levels.
-
Administer fluoxetine (20 mg/kg, i.p.).
-
Subsequently, administer this compound (10 mg/kg, i.p.).
-
Continue collecting dialysate samples for several hours post-injection.
-
At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for 5-HT concentrations using an HPLC-ECD system.
-
Quantify the 5-HT peaks by comparing them to a standard curve.
-
Express the results as a percentage change from the baseline 5-HT levels.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the experimental workflow.
Caption: Signaling pathway of a serotonergic synapse illustrating the mechanism of action of this compound and Fluoxetine.
Caption: Experimental workflow for in vivo microdialysis to assess the effects of this compound and Fluoxetine on 5-HT levels.
Discussion
The available evidence strongly indicates that this compound, as a selective 5-HT1D receptor antagonist, enhances the effects of SSRIs on extracellular 5-HT levels. The 5-HT1D receptor, present on presynaptic serotonergic terminals in species such as the guinea pig, functions as an autoreceptor. Activation of this receptor by synaptic 5-HT initiates a negative feedback mechanism that inhibits further 5-HT release.
SSRIs, such as fluoxetine, block the serotonin transporter (SERT), leading to an accumulation of 5-HT in the synaptic cleft. This increased synaptic 5-HT, however, also activates the presynaptic 5-HT1D autoreceptors, which can attenuate the overall increase in 5-HT release.
By administering this compound, the 5-HT1D autoreceptor is blocked. This prevents the negative feedback mechanism, and in the presence of an SSRI, leads to a synergistic or potentiated increase in extracellular 5-HT concentrations. This dual-action approach of blocking both reuptake and presynaptic inhibition may offer a more robust and potentially faster-acting therapeutic strategy for conditions responsive to enhanced serotonergic neurotransmission. Further research is warranted to fully elucidate the quantitative aspects of this interaction and its therapeutic implications.
References
- 1. The role of the 5-HT1D receptor as a presynaptic autoreceptor in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluoxetine increases the extracellular levels of serotonin in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the 5-HT1B Receptor Affinity of LY310762
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the binding affinity of the compound LY310762 for the serotonin (B10506) 5-HT1B receptor. This document synthesizes data from publicly accessible literature to inform researchers and professionals in the field of drug development.
Executive Summary
Quantitative Binding Affinity Data
The primary quantitative data available for this compound relates to its high affinity for the 5-HT1D receptor. Information regarding its affinity for the 5-HT1B receptor is qualitative, describing it as "weak".[1]
Table 1: Binding Affinity of this compound for Serotonin Receptor Subtypes
| Compound | Receptor Subtype | Binding Affinity (Kᵢ) | Notes |
| This compound | 5-HT1D | 249 nM[1] | Antagonist activity. |
| This compound | 5-HT1B | Weak Affinity[1] | Specific Kᵢ or IC₅₀ value not publicly available. |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of a compound's binding affinity for a specific receptor is typically achieved through a radioligand competition binding assay. While a specific protocol for this compound has not been detailed in the available literature, the following represents a standard methodology employed for such investigations.
Principle
This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand, known to have high affinity and specificity for the 5-HT1B receptor, for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand binding (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated.
Materials
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT1B receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity 5-HT1B receptor radioligand (e.g., [³H]-GR125743 or [¹²⁵I]-iodocyanopindolol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT1B receptor ligand (e.g., serotonin or a selective antagonist).
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH (7.4) containing divalent cations (e.g., MgCl₂).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure
-
Membrane Preparation: The cell membranes expressing the 5-HT1B receptor are thawed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: Varying concentrations of the test compound (this compound) are added to the wells, followed by a fixed concentration of the radioligand and the membrane preparation.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter mat, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Its activation primarily leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Upon binding of an agonist, such as serotonin, the 5-HT1B receptor undergoes a conformational change, which facilitates its interaction with and activation of heterotrimeric G proteins of the Gαi/o family. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This reduces the conversion of ATP to cAMP. The decrease in cAMP levels leads to reduced activation of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of various downstream cellular proteins.
Conclusion
This compound is a well-established selective 5-HT1D receptor antagonist. While its affinity for the 5-HT1B receptor is acknowledged to be weak, a precise quantitative measure of this interaction is not available in the reviewed scientific literature. The methodologies outlined in this guide provide a standard framework for how such binding affinities are determined and offer context for the interpretation of available data. Further research would be required to definitively quantify the binding affinity of this compound at the 5-HT1B receptor.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of LY310762
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY310762 is a selective antagonist of the serotonin (B10506) 5-HT1D receptor. Understanding its in vitro pharmacological profile is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for characterizing the binding and functional activity of this compound in cell-based assays.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | 5-HT1D | 249 nM[1] | Radioligand Binding Assay |
| Functional Activity (EC50) | 5-HT1D | 31 nM[1] | [3H]5-HT Release Assay |
Experimental Protocols
Radioligand Binding Assay for 5-HT1D Receptor
This protocol determines the binding affinity (Ki) of this compound for the human 5-HT1D receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [3H]-Serotonin ([3H]-5-HT) or another suitable 5-HT1D radioligand.
-
Non-specific Binding Control: 10 µM 5-HT or other suitable unlabeled 5-HT1D ligand.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 5-10 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-5-HT, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM 5-HT, 50 µL of [3H]-5-HT, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]-5-HT, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonist Assay: cAMP Measurement
This protocol determines the functional potency of this compound as a 5-HT1D receptor antagonist by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production. 5-HT1D receptors are typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase activity.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT1D receptor.
-
Agonist: 5-HT or a selective 5-HT1D agonist (e.g., Sumatriptan).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound.
-
Cell Culture Medium.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the 5-HT1D agonist in stimulation buffer.
-
Antagonist Pre-incubation: Remove the cell culture medium and pre-incubate the cells with 50 µL of varying concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 50 µL of the 5-HT1D agonist at its EC80 concentration (pre-determined) in the presence of a sub-maximal concentration of forskolin (e.g., 1-10 µM).
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a dose-response curve for this compound's inhibition of the agonist response. Calculate the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced effect.
Visualizations
Signaling Pathway of 5-HT1D Receptor Antagonism
Caption: 5-HT1D receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Radioligand Binding Assay
References
Application Notes and Protocols for the Investigation of LY310762 in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Major Depressive Disorder (MDD) is a significant global health concern, and existing antidepressant therapies have limitations in efficacy and onset of action for many individuals. The serotonergic system, particularly the diverse family of serotonin (B10506) (5-HT) receptors, remains a key target for novel antidepressant drug development.[1][2][3] LY310762 is identified as a selective antagonist for the 5-HT1D receptor.[4] This document outlines detailed application notes and protocols for investigating the potential antidepressant-like effects of this compound in established preclinical animal models of depression. The protocols provided are based on well-validated methods such as the Forced Swim Test (FST) and the Chronic Unpredictable Mild Stress (CUMS) model.[5][6][7][8]
While direct experimental data on this compound in these specific models is not publicly available, these protocols provide a robust framework for its evaluation. The presented data tables are hypothetical and intended to illustrate expected outcomes based on the compound's mechanism of action.
Mechanism of Action and Signaling Pathways
This compound acts as a selective antagonist at the 5-HT1D receptor.[4] The 5-HT1D receptor is a presynaptic autoreceptor that inhibits the release of serotonin. By blocking this receptor, this compound is hypothesized to increase the synaptic concentration of serotonin, a mechanism shared by many clinically effective antidepressants.[3] The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound action.
Data Presentation: Hypothetical Outcomes
The following tables summarize hypothetical data for the evaluation of this compound in animal models of depression.
Table 1: Forced Swim Test (FST) in Mice
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle Control | - | 150 ± 10 |
| This compound | 1 | 135 ± 8 |
| This compound | 5 | 110 ± 9 |
| This compound | 10 | 95 ± 7 |
| Fluoxetine (Positive Control) | 20 | 100 ± 8 |
| p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM. |
Table 2: Chronic Unpredictable Mild Stress (CUMS) in Rats - Sucrose (B13894) Preference Test
| Treatment Group | Dose (mg/kg/day) | Sucrose Preference (%) - Baseline | Sucrose Preference (%) - Post-CUMS |
| Non-Stressed + Vehicle | - | 90 ± 5 | 88 ± 6 |
| CUMS + Vehicle | - | 89 ± 4 | 65 ± 7 |
| CUMS + this compound | 5 | 91 ± 5 | 78 ± 6 |
| CUMS + Imipramine (Positive Control) | 10 | 90 ± 6 | 80 ± 5** |
| p < 0.05, **p < 0.01 compared to CUMS + Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: Forced Swim Test (FST) in Mice
This protocol is adapted from established methods to assess antidepressant-like activity.[6][7][8]
1. Animals:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Housing: Group-housed (5 per cage) with ad libitum access to food and water, maintained on a 12-hour light/dark cycle. Acclimatize animals to the facility for at least one week before the experiment.
2. Apparatus:
-
A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
3. Drug Administration:
-
Prepare this compound and a positive control (e.g., fluoxetine) in an appropriate vehicle (e.g., saline with 0.5% Tween 80).
-
Administer the compounds or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test.
4. Experimental Procedure:
-
Gently place each mouse individually into the water-filled cylinder.
-
The total test duration is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[6]
5. Data Analysis:
-
Analyze the immobility time using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle control group.
Caption: Experimental workflow for the Forced Swim Test.
Protocol 2: Chronic Unpredictable Mild Stress (CUMS) in Rats
This protocol is based on established CUMS procedures to induce a depressive-like state in rodents.[5][9][10]
1. Animals:
-
Species: Male Sprague-Dawley rats
-
Initial Age: 7-8 weeks
-
Housing: Initially group-housed, then singly housed during the CUMS procedure with ad libitum access to food and water (unless specified by the stressor). Maintain on a 12-hour light/dark cycle.
2. CUMS Procedure (4 weeks):
-
Expose rats to a series of mild, unpredictable stressors daily for 4 weeks. The sequence of stressors should be random to prevent habituation.
-
Examples of stressors include:
-
Stroboscopic illumination (4 hours)
-
Tilted cage (45°) (12 hours)
-
Food and water deprivation (24 hours)
-
Damp bedding (12 hours)
-
Reversal of light/dark cycle
-
Forced swimming in cool water (4°C, 5 minutes)
-
White noise (85 dB, 4 hours)
-
3. Drug Administration:
-
Begin daily administration of this compound, a positive control (e.g., imipramine), or vehicle from the start of the CUMS procedure. Administer orally (p.o.) or via i.p. injection.
4. Behavioral Assessment (Sucrose Preference Test):
-
Measure anhedonia, a core symptom of depression, using the sucrose preference test.
-
Baseline: Before starting the CUMS protocol, habituate rats to consuming a 1% sucrose solution and water from two separate bottles for 48 hours. Then, following 12 hours of food and water deprivation, present them with pre-weighed bottles of 1% sucrose solution and water for 1 hour.
-
Post-CUMS: Repeat the sucrose preference test at the end of the 4-week CUMS period.
-
Calculate sucrose preference as: (Sucrose intake / (Sucrose intake + Water intake)) x 100.
5. Data Analysis:
-
Analyze the change in sucrose preference from baseline to post-CUMS using a two-way ANOVA with stress and treatment as factors, followed by appropriate post-hoc tests.
Caption: Experimental workflow for the CUMS model.
Conclusion
The protocols and application notes provided offer a comprehensive framework for the preclinical evaluation of this compound as a potential antidepressant. By utilizing established and validated animal models such as the FST and CUMS, researchers can effectively assess the compound's efficacy and further elucidate the role of the 5-HT1D receptor in the pathophysiology of depression. The hypothetical data presented serves as a guide for expected outcomes, which should be confirmed through rigorous experimentation.
References
- 1. Adjunctive 5-hydroxytryptophan slow-release for treatment-resistant depression: Clinical and pre-clinical rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 5-HT1D Receptors | 5-HT1 Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic unpredictable mild stress-induced behavioral changes are coupled with dopaminergic hyperfunction and serotonergic hypofunction in mouse models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: LY310762 Radioligand Binding Assay for the 5-HT1D Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY310762 is a selective antagonist for the serotonin (B10506) 1D (5-HT1D) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including neurotransmission and cranial vasoconstriction.[1] The 5-HT1D receptor is a target of interest for the development of therapeutics for conditions such as migraine. Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their receptor targets. These assays allow for the determination of key binding parameters such as the inhibition constant (Ki), which quantifies the affinity of a compound for a receptor. This document provides a detailed protocol for a competition radioligand binding assay to determine the binding affinity of this compound for the human 5-HT1D receptor.
Signaling Pathway
The 5-HT1D receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the receptor activates the Gi/o protein, which in turn inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]
Caption: 5-HT1D receptor signaling pathway.
Experimental Protocol: Competition Radioligand Binding Assay
This protocol describes the determination of the inhibitory constant (Ki) of this compound for the human 5-HT1D receptor by measuring its ability to compete for binding with the non-selective serotonin receptor radioligand, [3H]5-carboxamidotryptamine ([3H]5-CT).
Materials and Reagents:
-
Membrane Preparation: Cell membranes prepared from a cell line stably expressing the human 5-HT1D receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]5-CT (Specific Activity: ~30-60 Ci/mmol)
-
Competitor: this compound
-
Non-specific Binding Control: Serotonin (5-HT) or another suitable 5-HT1D receptor ligand at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing the 5-HT1D receptor on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Dilute the membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio (typically 50-100 µg of protein per well).
-
-
Assay Setup:
-
Set up the assay in a 96-well plate with the following additions for each well, performed in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [3H]5-CT, and 50 µL of diluted membrane preparation.
-
Non-specific Binding (NSB): 25 µL of 10 µM Serotonin, 25 µL of [3H]5-CT, and 50 µL of diluted membrane preparation.
-
Competition Binding: 25 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), 25 µL of [3H]5-CT, and 50 µL of diluted membrane preparation.
-
-
The final concentration of [3H]5-CT in the assay should be approximately equal to its dissociation constant (Kd) for the 5-HT1D receptor (e.g., 1.0 - 2.0 nM).[3]
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.
-
-
Radioactivity Counting:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Allow the filters to soak in the cocktail for at least 4 hours, or overnight, in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Presentation
The following table presents representative data from a competition binding assay where increasing concentrations of this compound were used to displace the binding of [3H]5-CT to membranes containing the human 5-HT1D receptor.
| This compound Concentration (M) | Log [this compound] | Mean CPM | % Specific Binding |
| 0 (Total Binding) | - | 5500 | 100.0 |
| 1.00E-10 | -10.0 | 5450 | 98.9 |
| 1.00E-09 | -9.0 | 5200 | 93.3 |
| 1.00E-08 | -8.0 | 4500 | 77.8 |
| 1.00E-07 | -7.0 | 2800 | 40.0 |
| 1.00E-06 | -6.0 | 1200 | 4.4 |
| 1.00E-05 | -5.0 | 1050 | 1.1 |
| NSB (10 µM 5-HT) | - | 1000 | 0.0 |
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Determine IC50:
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate the Inhibitory Constant (Ki):
-
The Ki value for this compound can be calculated from the IC50 value using the Cheng-Prusoff equation:[4][5] Ki = IC50 / (1 + [L]/Kd) Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand ([3H]5-CT) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the 5-HT1D receptor.
-
-
Example Calculation: Assuming an experimentally determined IC50 of 580 nM, a [3H]5-CT concentration of 1.5 nM, and a Kd of [3H]5-CT for the 5-HT1D receptor of 0.86 nM:[3]
Ki = 580 nM / (1 + 1.5 nM / 0.86 nM) Ki ≈ 211 nM
This calculated Ki value is in reasonable agreement with the previously reported Ki of 249 nM for this compound at the 5-HT1D receptor.
Experimental Workflow
Caption: Workflow for the this compound competition radioligand binding assay.
References
- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdspdb.unc.edu [pdspdb.unc.edu]
- 4. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
Functional Assays for 5-HT1D Receptor Antagonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting functional assays to characterize 5-HT1D receptor antagonists. The 5-hydroxytryptamine (5-HT) 1D receptor is a G protein-coupled receptor (GPCR) belonging to the 5-HT1 receptor family. It is primarily coupled to the Gi/o signaling pathway, which, upon activation, inhibits adenylyl cyclase activity, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This inhibitory action modulates the release of various neurotransmitters, making the 5-HT1D receptor a significant target for therapeutic intervention in conditions such as migraine and depression.
The following sections detail the signaling pathway of the 5-HT1D receptor, present key functional assays for identifying and characterizing antagonists, provide comprehensive experimental protocols, and summarize quantitative data for known antagonists.
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor, upon binding to its endogenous ligand serotonin (B10506) (5-HT) or an agonist, undergoes a conformational change. This change facilitates the coupling and activation of an associated heterotrimeric G protein of the Gi/o family. The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP. A 5-HT1D receptor antagonist competitively binds to the receptor, preventing the binding of serotonin or other agonists, thereby blocking this signaling cascade and maintaining basal cAMP levels.
Quantitative Data for 5-HT1D Receptor Antagonists
The following table summarizes the binding affinities and functional potencies of several known 5-HT1D receptor antagonists determined through various in vitro assays.
| Compound | Assay Type | Species | Receptor Subtype | Value | Units | Reference |
| GR 127935 | cAMP Assay | Human | 5-HT1Dβ | 1.3 | KB (nM) | [1] |
| Methiothepin | cAMP Assay | Human | 5-HT1Dβ | 6.9 | KB (nM) | [1] |
| Methiothepin | cAMP Assay | Human | 5-HT1Dα | 11.8 | KB (nM) | [1] |
| SB-224289 | Radioligand Binding | Human | 5-HT1D | 6.5 | pKi | [2] |
| SB-224289 | [35S]GTPγS Binding | Human | 5-HT1D | 6.4 | pKB | [2] |
| BRL-15572 | In vivo formalin test | Rat | 5-HT1D | - | - | [3] |
| Metergoline | cAMP Assay | CHO cells | 5-HT1A | - | pKB | [3] |
| Yohimbine | Radioligand Binding | Pig | 5-HT1C | - | - | [4] |
| Pindolol | Radioligand Binding | Pig | 5-HT1C | - | - | [4] |
Note: A '-' indicates that a specific quantitative value was not provided in the cited source for the specified assay.
Experimental Protocols and Workflows
Three primary functional assays are detailed below for the characterization of 5-HT1D receptor antagonists.
Competition Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT1D receptor. It is a direct measure of the compound's affinity for the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Test antagonist at various concentrations (typically in a log or half-log dilution series).
-
Radioligand (e.g., [³H]5-HT or a specific antagonist radioligand) at a fixed concentration near its Kd value.
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Define non-specific binding by including a high concentration of a known non-radiolabeled 5-HT1D ligand (e.g., 10 µM 5-HT).
-
Define total binding in wells without any competing ligand.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the 5-HT1D receptor. An agonist will stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit. A competitive antagonist will inhibit this agonist-stimulated binding in a concentration-dependent manner.
Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing the 5-HT1D receptor as described in the radioligand binding assay protocol.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
GDP (typically 10-30 µM to reduce basal binding).
-
Test antagonist at various concentrations.
-
Cell membrane preparation.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding a mixture of:
-
A fixed concentration of a 5-HT1D agonist (e.g., 5-HT at its EC₈₀ concentration).
-
[³⁵S]GTPγS (typically 0.1-0.5 nM).
-
-
Define basal binding in wells without agonist.
-
Define non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.
-
Plot the percentage of agonist-stimulated binding against the logarithm of the antagonist concentration.
-
Determine the IC₅₀ value for the antagonist.
-
Calculate the antagonist equilibrium dissociation constant (KB) using the Gaddum equation for competitive antagonism.[5]
-
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1D receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. An antagonist will block the agonist-induced decrease in cAMP.
References
- 1. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15265 [pdspdb.unc.edu]
- 5. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Electrophysiology Recording with LY310762
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that modulates a vast array of physiological processes in the central nervous system (CNS), including mood, anxiety, and locomotion.[1] Its diverse effects are mediated by at least 14 distinct receptor subtypes, each with unique signaling properties and anatomical distributions.[2] The 5-HT1D receptor is a member of the G protein-coupled receptor (GPCR) family and is primarily found in the brain.[1][3] It functions as an autoreceptor on presynaptic terminals to inhibit the release of serotonin and other neurotransmitters, and also as a postsynaptic receptor.[1][4]
LY310762 is a potent and selective antagonist for the 5-HT1D receptor. In electrophysiological studies, this compound serves as a crucial pharmacological tool to investigate the physiological roles of endogenous serotonin acting on 5-HT1D receptors. By blocking the activation of these receptors, researchers can elucidate their contribution to the modulation of neuronal excitability, synaptic transmission, and network activity. These application notes provide detailed protocols for utilizing this compound in electrophysiological experiments.
Mechanism of Action of this compound
The 5-HT1D receptor is coupled to an inhibitory G protein (Gαi/o).[2] When activated by serotonin, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels can subsequently modulate the activity of various downstream effectors, such as protein kinase A (PKA) and ion channels. As a selective antagonist, this compound binds to the 5-HT1D receptor without activating it, thereby preventing serotonin from binding and initiating this intracellular signaling cascade. The primary effect of this compound in a system with tonic serotonergic input is the disinhibition of the cellular processes normally suppressed by 5-HT1D receptor activation.
References
- 1. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 4. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of LY310762
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidance on the dissolution of LY310762 for in vivo injections, tailored for research applications. The following protocols are based on the known physicochemical properties of this compound and established methodologies for formulating poorly water-soluble compounds for in vivo administration.
Physicochemical Properties of this compound
A thorough understanding of the solubility of this compound is critical for the development of a suitable formulation for in vivo studies. The compound's solubility in common laboratory solvents provides a foundation for selecting an appropriate vehicle that ensures complete dissolution and minimizes potential toxicity.
| Solvent | Solubility | Recommendation |
| Dimethyl Sulfoxide (DMSO) | 43.1 mg/mL (100.01 mM)[1] | Sonication is recommended[1] |
| Water | 4.3 mg/mL (9.98 mM)[1] | Sonication is recommended[1] |
Table 1: Solubility of this compound in common solvents.
Recommended Vehicle for In Vivo Injection
For in vivo administration, particularly via intraperitoneal (i.p.) injection, it is crucial to use a vehicle that is biocompatible and minimizes irritation and toxicity. While this compound shows good solubility in DMSO, high concentrations of DMSO can have pharmacological effects and may be toxic to animals. Therefore, a co-solvent system is recommended to achieve the desired concentration of this compound while keeping the percentage of organic solvents low.
A commonly used and generally well-tolerated vehicle for poorly water-soluble compounds consists of a mixture of DMSO, a non-ionic surfactant such as Tween® 80 (polysorbate 80), and a physiological solution like saline or phosphate-buffered saline (PBS). This combination aids in dissolving the compound and maintaining its solubility upon injection into the aqueous environment of the body.
Recommended Vehicle Composition:
-
DMSO: To initially dissolve the compound.
-
Tween® 80: To enhance solubility and prevent precipitation.
-
Saline (0.9% NaCl) or PBS (pH 7.4): As the bulk, biocompatible carrier.
A typical starting formulation for many research compounds is a vehicle containing a low percentage of DMSO and a surfactant. For example, a vehicle comprising 4% DMSO and 2% Tween 80 in physiological saline is often a good starting point.
Experimental Protocol: Preparation of this compound for Intraperitoneal (i.p.) Injection
This protocol details the step-by-step procedure for preparing a stock solution of this compound and diluting it to a final concentration suitable for in vivo injection. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to ensure the sterility of the final injection solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Tween® 80, sterile
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate the required amount of this compound: Determine the total amount of this compound needed based on the desired dose (e.g., mg/kg), the number of animals, and the injection volume.
-
Prepare the Vehicle:
-
In a sterile conical tube, prepare the desired volume of the vehicle. For a vehicle of 5% DMSO, 5% Tween® 80, and 90% Saline , combine the components in the specified ratio. For example, to prepare 10 mL of the vehicle:
-
Add 0.5 mL of DMSO.
-
Add 0.5 mL of Tween® 80.
-
Add 9.0 mL of sterile saline.
-
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the DMSO component of the vehicle directly to the this compound powder. Vortex or sonicate until the powder is completely dissolved. Sonication is recommended to aid dissolution[1].
-
Add the Tween® 80 component and vortex again.
-
Gradually add the saline or PBS component to the dissolved drug solution while continuously vortexing to prevent precipitation.
-
-
Final Formulation and Sterilization:
-
Once all components are mixed, vortex the final solution thoroughly.
-
If necessary, the final solution can be sterile-filtered through a 0.22 µm syringe filter, provided the compound does not bind to the filter membrane.
-
-
Storage:
-
It is recommended to prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light. For longer-term storage of the compound in solvent, it is recommended to store at -80°C for up to one year[1]. Always check for any signs of precipitation before use. If precipitation occurs, the solution may need to be gently warmed and sonicated to redissolve the compound.
-
Sample Preparation Table:
The following table provides examples for preparing 1 mL of this compound solution at different concentrations using a vehicle of 5% DMSO, 5% Tween® 80, and 90% Saline.
| Final Concentration | This compound Amount | DMSO Volume | Tween® 80 Volume | Saline Volume |
| 1 mg/mL | 1 mg | 50 µL | 50 µL | 900 µL |
| 2 mg/mL | 2 mg | 50 µL | 50 µL | 900 µL |
| 5 mg/mL | 5 mg | 50 µL | 50 µL | 900 µL |
Table 2: Example preparations for different final concentrations of this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for in vivo injection.
References
Application Notes and Protocols for LY310762 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY310762 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family.[1][2][3][4] Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of the 5-HT1D receptor in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell signaling and function.
Mechanism of Action
This compound functions as a competitive antagonist at the 5-HT1D receptor.[1][2][3] The 5-HT1D receptor is a Gi/o-coupled GPCR, and its activation by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking the binding of serotonin or other agonists, this compound prevents this downstream signaling cascade.
Data Presentation
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Species/System | Reference |
| Ki | 249 nM | Guinea pig 5-HT1D receptor | [2][3] |
| EC50 | 31 nM | Potentiation of potassium-induced [3H]5-HT outflow from guinea pig cortical slices | [3][5] |
| Concentration Range (in vitro) | 0.01 - 1 µM | Guinea pig cortical slices | [3] |
Recommended Cell Lines for 5-HT1D Receptor Studies
Several cell lines endogenously express the 5-HT1D receptor or have been successfully engineered to express it for research purposes. The choice of cell line will depend on the specific research question.
| Cell Line Type | Examples | Notes |
| Recombinant Cell Lines | CHO (Chinese Hamster Ovary), HEK293 (Human Embryonic Kidney) | Commonly used for stable or transient expression of the 5-HT1D receptor, providing a controlled system for studying receptor-specific effects.[6] |
| Cancer Cell Lines | GLC8, NCI-N-592 (Small Cell Lung Carcinoma), PANC-1, MIAPaCa-2 (Pancreatic Cancer) | These lines have been reported to endogenously express 5-HT1D receptors, which may be involved in cell proliferation.[2][7] |
| Neuronal Cell Lines | While specific neuronal cell lines with high 5-HT1D expression are not explicitly detailed in the provided results, primary neuronal cultures or neuroblastoma cell lines like SH-SY5Y could be investigated for 5-HT1D expression.[8] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound.
Materials:
-
Selected cell line expressing 5-HT1D receptor
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound hydrochloride
-
Sterile, nuclease-free water or DMSO for stock solution preparation
-
Cell culture flasks, plates, and other necessary labware
Procedure:
-
Cell Culture: Culture the selected cell line according to standard protocols in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C. Further dilutions should be made in serum-free media or an appropriate assay buffer just before use.
-
Cell Seeding: Seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
For antagonist studies, pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 30-60 minutes) before adding a 5-HT1D agonist (like serotonin or sumatriptan).
-
The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Include appropriate controls: vehicle control (medium with the same concentration of DMSO), agonist-only control, and untreated control.
-
Protocol 2: cAMP Accumulation Assay
This assay measures the ability of this compound to block agonist-induced inhibition of cAMP production.
Materials:
-
Cells expressing 5-HT1D receptors, seeded in a 96-well plate
-
This compound
-
5-HT1D receptor agonist (e.g., Serotonin, Sumatriptan)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP)
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit, cAMP-Glo™ Assay kit)
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)
Procedure:
-
Cell Preparation: After seeding, starve the cells in serum-free medium for a few hours before the assay.
-
Antagonist Pre-incubation: Remove the medium and add assay buffer containing different concentrations of this compound. Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add the 5-HT1D agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect) along with a fixed concentration of forskolin to all wells except the negative control. Incubate for 30 minutes at room temperature.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 value of this compound.
Protocol 3: ERK1/2 Phosphorylation Assay
This assay determines if this compound can block agonist-induced phosphorylation of ERK1/2, a downstream signaling event for some Gi/o-coupled receptors.
Materials:
-
Cells expressing 5-HT1D receptors, seeded in a 96-well or 24-well plate
-
This compound
-
5-HT1D receptor agonist
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment or plate-based ELISA kit for p-ERK
Procedure:
-
Cell Preparation: Seed cells and serum-starve overnight before the experiment.
-
Antagonist Pre-incubation: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Agonist Stimulation: Add the 5-HT1D agonist at its EC80 concentration and incubate for a short period (e.g., 5-15 minutes), as ERK phosphorylation is often transient.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the this compound concentration to assess its inhibitory effect.
Protocol 4: Receptor Binding Assay
This assay directly measures the ability of this compound to compete with a radiolabeled ligand for binding to the 5-HT1D receptor.
Materials:
-
Cell membranes prepared from cells expressing the 5-HT1D receptor
-
Radiolabeled 5-HT1D ligand (e.g., [3H]-GR125743)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and the radiolabeled ligand at a concentration close to its Kd.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. For determining non-specific binding, add a high concentration of a known 5-HT1D ligand (e.g., unlabeled serotonin).
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the Ki value.
Mandatory Visualizations
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. 5-HT1D receptor type is involved in stimulation of cell proliferation by serotonin in human small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Down-Regulation of 5-HT1B and 5-HT1D Receptors Inhibits Proliferation, Clonogenicity and Invasion of Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin Type 3 Receptor Is Potentially Involved in Cellular Stress Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Preparing a DMSO Stock Solution of LY310762: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY310762 is a potent and selective antagonist of the serotonin (B10506) 5-HT1D receptor, with a reported Ki of 249 nM.[1] It exhibits a higher affinity for the 5-HT1D receptor over the 5-HT1B receptor.[2][1][3] Due to its selective antagonistic properties, this compound is a valuable tool for investigating the physiological and pathological roles of the 5-HT1D receptor in the central nervous system.[4] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving this compound for research purposes.[2][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 430.94 g/mol | [3][6] |
| CAS Number | 192927-92-7 | [3][7] |
| Solubility in DMSO | ~43.1 mg/mL (100.01 mM) | |
| Solubility in Water | ~4.3 mg/mL (9.98 mM) | [2] |
| Recommended Storage (Powder) | -20°C for up to 3 years | [2][1][3] |
| Recommended Storage (in DMSO) | -80°C for up to 1 year | [2][1] |
Experimental Protocol: Preparing this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. Adjustments to the final concentration can be made by modifying the initial mass of this compound and the volume of DMSO accordingly.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or covered in foil to protect from light)
-
Calibrated micropipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-weighing Preparations:
-
Ensure the analytical balance is calibrated and level.
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.
-
-
Weighing this compound:
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.31 mg of this compound (Molecular Weight = 430.94 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) = 10 mmol/L x 0.001 L x 430.94 g/mol = 4.3094 mg.
-
-
Dissolving in DMSO:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 4.31 mg of this compound, add 1 mL of DMSO.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonication is recommended to aid dissolution.[2] Sonicate in a water bath for 5-10 minutes, or until the solution is clear.
-
-
Storage and Handling:
-
For long-term storage, the stock solution should be stored at -80°C for up to one year.[2][1]
-
For short-term storage, the solution can be kept at -20°C for up to one month.[8]
-
It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
When retrieving the stock solution for use, allow the vial to equilibrate to room temperature before opening to minimize water absorption by the DMSO.
-
Before use, visually inspect the thawed solution for any signs of precipitation. If present, warm the solution gently and vortex to redissolve.
-
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Signaling Pathway of the 5-HT1D Receptor
Caption: Simplified signaling pathway of the 5-HT1D receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. medkoo.com [medkoo.com]
- 7. LY 310762 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LY310762 Administration in Rodent Behavioral Studies
Topic: LY310762 Administration in Rodent Behavioral Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for the compound "this compound" did not yield specific preclinical data in rodent behavioral studies. The following application notes and protocols are based on established methodologies for evaluating novel serotonergic agents in similar models. These should be adapted based on the specific pharmacological profile of this compound once that information is available.
Introduction
The evaluation of novel compounds targeting the serotonin (B10506) system is crucial for the development of new therapeutics for mood and anxiety disorders. Rodent behavioral models, such as the Forced Swim Test (FST) and the Elevated Plus Maze (EPM), are widely used as initial screens for potential antidepressant and anxiolytic properties. This document provides detailed protocols for the administration of a novel compound, hypothetically designated this compound, and the subsequent assessment of its effects in these key behavioral paradigms.
Compound Information (Hypothetical Profile)
For the purpose of these protocols, this compound is assumed to be a selective serotonin receptor modulator. The optimal vehicle, administration route, and dose range should be determined through preliminary pharmacokinetic and tolerability studies.
Table 1: Hypothetical Compound Profile - this compound
| Parameter | Description |
| Target | Serotonin Receptor Subtype (e.g., 5-HT1A, 5-HT2C, etc.) |
| Action | Agonist / Antagonist / Modulator |
| Vehicle | e.g., Saline, 20% β-cyclodextrin in saline, DMSO/Tween/Saline |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.), Subcutaneous (s.c.) |
| Dose Range (example) | 1, 3, 10 mg/kg |
| Pre-treatment Time | 30-60 minutes prior to behavioral testing |
Experimental Protocols
Forced Swim Test (FST) - Mouse Model
The FST is a widely used model to assess antidepressant-like activity.[1] The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture.[1] Antidepressant treatments are known to reduce this immobility time.[1]
Materials:
-
This compound
-
Vehicle Control
-
Positive Control (e.g., Imipramine, 15-30 mg/kg)
-
Clear Plexiglas cylinders (25 cm tall, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording and analysis software (optional, but recommended for unbiased scoring)
-
Animal scale
-
Syringes and needles appropriate for the chosen route of administration
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week prior to the experiment. House animals in groups with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation (Day 1): Place each mouse individually into a cylinder filled with 15 cm of water (23-25°C) for a 15-minute pre-swim session. This is done to induce a stable baseline of immobility for the test session. After 15 minutes, remove the mice, dry them thoroughly, and return them to their home cages.
-
Drug Administration (Day 2): Weigh each mouse and administer this compound, vehicle, or the positive control at the predetermined dose and route. Allow for the appropriate pre-treatment time (e.g., 30-60 minutes).
-
Test Session (Day 2): Place each mouse individually into the swim cylinder, now filled with fresh water at the same temperature, for a 6-minute test session.[2]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water. Scoring can be done by a trained observer blind to the treatment conditions or using automated video-tracking software.
-
Data Analysis: Analyze the data using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare the immobility time between the treatment groups.
Table 2: Example Data Table for Forced Swim Test
| Treatment Group | Dose (mg/kg) | N | Mean Immobility (seconds) ± SEM | % Change from Vehicle |
| Vehicle | - | 10 | 120 ± 10.5 | - |
| This compound | 1 | 10 | 105 ± 9.8 | -12.5% |
| This compound | 3 | 10 | 80 ± 8.2 | -33.3% |
| This compound | 10 | 10 | 65 ± 7.5** | -45.8% |
| Imipramine | 20 | 10 | 50 ± 6.3*** | -58.3% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are hypothetical. |
Elevated Plus Maze (EPM) - Rat Model
The EPM is a widely used paradigm to assess anxiety-like behavior in rodents.[3] The test is based on the natural aversion of rodents to open and elevated spaces.[3] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[4]
Materials:
-
This compound
-
Vehicle Control
-
Positive Control (e.g., Diazepam, 1-2 mg/kg)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording and analysis software
-
Animal scale
-
Syringes and needles
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) to the housing facility for at least one week. House animals in pairs with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Drug Administration: Weigh each rat and administer this compound, vehicle, or the positive control at the predetermined dose and route. Allow for the appropriate pre-treatment time.
-
Test Session: Place the rat in the center of the EPM, facing one of the open arms.[4] Allow the animal to freely explore the maze for 5 minutes. The session should be recorded for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, or an automated tracking system should score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total arm entries (as a measure of general activity)
-
-
Data Analysis: The primary measures of anxiolytic-like activity are the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] x 100 and the percentage of open arm entries [(Open arm entries) / (Total arm entries)] x 100. Analyze the data using a one-way ANOVA with an appropriate post-hoc test.
Table 3: Example Data Table for Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | N | % Time in Open Arms ± SEM | % Open Arm Entries ± SEM | Total Arm Entries ± SEM |
| Vehicle | - | 8 | 15.2 ± 2.1 | 20.5 ± 3.3 | 14.1 ± 1.8 |
| This compound | 1 | 8 | 20.1 ± 2.5 | 25.3 ± 3.8 | 13.8 ± 1.5 |
| This compound | 3 | 8 | 35.6 ± 3.9 | 40.1 ± 4.2 | 14.5 ± 2.0 |
| This compound | 10 | 8 | 45.8 ± 4.5 | 52.3 ± 5.1 | 13.9 ± 1.7 |
| Diazepam | 2 | 8 | 50.3 ± 5.0 | 58.7 ± 5.5 | 12.5 ± 1.4 |
| *p<0.05, **p<0.01, ***p<0.001 compared to Vehicle. Data are hypothetical. |
Visualizations
Caption: General experimental workflow for screening novel compounds in rodent behavioral models.
Caption: A generalized serotonin receptor signaling cascade.
References
- 1. Fluoxetine - Wikipedia [en.wikipedia.org]
- 2. 5-HT1B receptor activation produces rapid antidepressant-like effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of investigational antidepressants - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: cAMP Accumulation Assay for 5-HT1D Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-hydroxytryptamine 1D (5-HT1D) receptor is a subtype of the 5-HT1 receptor family, which belongs to the G protein-coupled receptor (GPCR) superfamily.[1][2] These receptors are primarily coupled to the inhibitory G-protein (Gαi/o).[3] Activation of the 5-HT1D receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling pathway is a key mechanism through which the 5-HT1D receptor modulates various physiological processes, including neurotransmission and vascular tone.
The measurement of intracellular cAMP levels is a robust method for assessing the functional activity of 5-HT1D receptors and for characterizing the pharmacological properties of potential agonists and antagonists.[5] This application note provides a detailed protocol for a cAMP accumulation assay to determine the function of the 5-HT1D receptor, utilizing a competitive immunoassay format with time-resolved fluorescence resonance energy transfer (TR-FRET) technology. Assays like the LANCE® Ultra cAMP assay are designed for the sensitive detection of cAMP in cell lysates.[6][7][8]
Signaling Pathway
The 5-HT1D receptor, upon agonist binding, activates the associated Gαi protein. This activation inhibits adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Consequently, the intracellular cAMP levels decrease. To measure this decrease effectively in an assay, adenylyl cyclase is typically stimulated with forskolin (B1673556), which raises basal cAMP levels. The inhibitory effect of a 5-HT1D agonist can then be observed as a reduction in the forskolin-stimulated cAMP accumulation.[4][7]
Figure 1: 5-HT1D receptor signaling pathway.
Experimental Protocols
This protocol is based on a homogeneous TR-FRET immunoassay, such as the LANCE® Ultra cAMP kit. The principle is a competition between cellular cAMP and a europium-labeled cAMP tracer for binding to a ULight-labeled anti-cAMP antibody.[6][7] A high TR-FRET signal indicates low cellular cAMP, and a low signal indicates high cellular cAMP.
Materials and Reagents
-
Cell Line: A recombinant cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1 or HEK293 cells).
-
Culture Medium: Appropriate cell culture medium (e.g., MEM) supplemented with serum and antibiotics.
-
Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[9]
-
Forskolin: To stimulate adenylyl cyclase.
-
5-HT1D Agonist: e.g., Sumatriptan.
-
5-HT1D Antagonist: e.g., GR-127935.
-
cAMP Assay Kit: e.g., LANCE® Ultra cAMP Kit (PerkinElmer) or HTRF® cAMP Dynamic 2 Kit (Cisbio).[10]
-
Microplates: White, opaque 384-well microplates.
-
Plate Reader: A TR-FRET capable plate reader.
Cell Preparation
-
Culture cells expressing the 5-HT1D receptor in appropriate medium until they reach 80-90% confluency.
-
Detach the cells using a non-enzymatic cell dissociation buffer (e.g., PBS:EDTA).[9]
-
Centrifuge the cells and resuspend them in assay buffer to the desired concentration (e.g., 0.6 million cells/mL).[9] The optimal cell number per well should be determined empirically.[7][11]
Agonist Dose-Response Protocol
-
Prepare serial dilutions of the 5-HT1D agonist in assay buffer.
-
Add a fixed concentration of forskolin to the agonist dilutions. The optimal forskolin concentration (typically the EC80-EC90) should be predetermined.
-
Dispense cells into the 384-well plate (e.g., 5 µL/well).
-
Add the agonist/forskolin mixture to the wells (e.g., 5 µL/well).
-
Incubate the plate at room temperature for 30 minutes.[6][12]
-
Add the cAMP detection reagents (Eu-cAMP tracer and ULight-anti-cAMP antibody) as per the manufacturer's protocol.[6]
-
Incubate for 1 hour at room temperature.[12]
-
Read the plate on a TR-FRET-compatible reader at 665 nm and 615 nm.
Antagonist Dose-Response Protocol
-
Prepare serial dilutions of the 5-HT1D antagonist in assay buffer.
-
Add a fixed concentration of the 5-HT1D agonist (typically the EC80) and a fixed concentration of forskolin to the antagonist dilutions.
-
Dispense cells into the 384-well plate.
-
Add the antagonist/agonist/forskolin mixture to the wells.
-
Follow steps 5-8 from the agonist protocol.
Figure 2: Experimental workflow for the cAMP assay.
Data Presentation and Analysis
The TR-FRET signal is typically expressed as a ratio of the emission at 665 nm (acceptor) to the emission at 615 nm (donor). This ratio is inversely proportional to the intracellular cAMP concentration.[6]
Data should be analyzed using a non-linear regression curve fit (four-parameter logistic equation) to determine key pharmacological parameters such as EC50 (for agonists) and IC50 (for antagonists).[6]
Table 1: Example Agonist Data
| Agonist Concentration (M) | TR-FRET Ratio (665/615 nm) | % Inhibition of Forskolin Response |
| 1.00E-11 | 0.152 | 5.0 |
| 1.00E-10 | 0.165 | 15.2 |
| 1.00E-09 | 0.230 | 45.8 |
| 1.00E-08 | 0.350 | 85.1 |
| 1.00E-07 | 0.385 | 98.2 |
| 1.00E-06 | 0.390 | 100.0 |
| EC50 | ~2.5 nM |
Table 2: Example Antagonist Data
| Antagonist Concentration (M) | TR-FRET Ratio (665/615 nm) | % Reversal of Agonist Effect |
| 1.00E-10 | 0.345 | 5.2 |
| 1.00E-09 | 0.280 | 35.1 |
| 1.00E-08 | 0.180 | 80.5 |
| 1.00E-07 | 0.155 | 95.8 |
| 1.00E-06 | 0.150 | 100.0 |
| IC50 | ~4.0 nM |
Summary
The cAMP accumulation assay is a powerful tool for studying the function of Gαi-coupled receptors like the 5-HT1D receptor. This application note provides a comprehensive protocol for performing this assay in a high-throughput format. By accurately measuring changes in intracellular cAMP, researchers can effectively characterize the potency and efficacy of novel compounds targeting the 5-HT1D receptor, aiding in drug discovery and development efforts.
References
- 1. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 2. The serotonin 5-HT1D receptor: a progress review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blossombio.com [blossombio.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. revvity.com [revvity.com]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
LY310762 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of LY310762. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound has been shown to be soluble in Dimethyl Sulfoxide (DMSO) and water. For preparing stock solutions, DMSO is the preferred solvent due to its higher solubilizing capacity.
Q2: What is the maximum concentration of this compound that can be achieved in these solvents?
A2: The approximate solubility of this compound in common laboratory solvents is summarized in the table below. Please note that sonication is recommended to aid dissolution.[1]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.
-
In Solvent: Store stock solutions at -80°C for up to 1 year.[1]
Q4: Can I prepare aqueous solutions of this compound directly in water?
A4: Yes, this compound is soluble in water up to 4.3 mg/mL (9.98 mM), though sonication is recommended to facilitate dissolution.[1] For higher concentrations, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it with your aqueous buffer or media.
Troubleshooting Guide
This guide addresses common problems researchers may face when working with this compound.
Issue 1: this compound powder is not dissolving in the recommended solvent.
-
Possible Cause: Insufficient agitation or temperature.
-
Solution:
-
Sonication: As recommended, use a bath sonicator to aid dissolution. Ensure the sample is not overheated by using short bursts of sonication or a cooled water bath.
-
Vortexing: Vigorous vortexing can also help to break up any clumps of powder.
-
Warming: Gentle warming of the solution (e.g., to 37°C) may improve solubility, but be cautious of potential degradation at higher temperatures. Always check the compound's stability at elevated temperatures.
-
Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium. The percentage of DMSO in the final solution may also be too low to maintain solubility.
-
Solution:
-
Lower the Final Concentration: Reduce the final concentration of this compound in your working solution.
-
Increase the Cosolvent Concentration: If your experimental design allows, increase the final percentage of DMSO in the aqueous solution. However, be mindful of potential solvent toxicity in cellular or animal models.
-
Use a Formulation Approach: For in vivo studies or challenging in vitro systems, consider using a formulation with excipients that enhance solubility. See the "Experimental Protocols" section for examples.
-
Issue 3: Inconsistent results are observed between experiments.
-
Possible Cause: Degradation of this compound in the stock solution or working solution.
-
Solution:
-
Proper Storage: Ensure stock solutions are stored at -80°C and protected from light.[1]
-
Fresh Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation.
-
Solution Stability: If you suspect instability in your experimental media, you may need to perform a stability study of this compound under your specific experimental conditions.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 43.1 | 100.01 | Sonication is recommended.[1] |
| Water | 4.3 | 9.98 | Sonication is recommended.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Studies (Method A)
This protocol is designed to prepare a clear solution of this compound for administration to animals.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 18.3 mg/mL. Use sonication to ensure complete dissolution.
-
Prepare the Vehicle: In a separate tube, mix PEG300 and Tween-80.
-
Combine Components:
-
To 400 µL of PEG300, add 100 µL of the 18.3 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Mix well.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (Method B)
This protocol utilizes a cyclodextrin-based approach to enhance solubility.
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a concentration of 18.3 mg/mL.
-
Prepare the Vehicle: Prepare a 20% solution of SBE-β-CD in saline.
-
Combine Components:
-
To 900 µL of the 20% SBE-β-CD in saline, add 100 µL of the 18.3 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly until a clear solution is obtained.
-
Visualizations
References
Optimizing LY310762 Concentration for In Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of LY310762, a selective 5-HT1D receptor antagonist, in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its primary signaling pathway?
A1: this compound is a selective antagonist of the serotonin (B10506) 1D (5-HT1D) receptor.[1] The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o alpha subunit. Upon activation by its endogenous ligand serotonin (5-HT), the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks the binding of serotonin to the 5-HT1D receptor, thereby preventing this downstream signaling cascade.
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on its reported Ki value of 249 nM, a logical starting range would be from 1 nM to 10 µM.[2] It is recommended to use a logarithmic dilution series (e.g., 1, 3, 10, 30, 100, 300, 1000, 3000, 10000 nM) to cover a broad concentration range and accurately determine the IC50. The optimal concentration will ultimately depend on the specific cell type, receptor expression level, and assay conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound has good solubility in DMSO (100.01 mM) and moderate solubility in water (9.98 mM).[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For daily use, a fresh working solution can be prepared by diluting the DMSO stock in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
| Solvent | Solubility | Molar Mass | Storage of Stock Solution |
| DMSO | 43.1 mg/mL (100.01 mM) | 430.94 g/mol | -20°C or -80°C |
| Water | 4.3 mg/mL (9.98 mM) | 430.94 g/mol | 4°C for short-term use |
Data compiled from publicly available sources.[2]
Troubleshooting Guide
Problem 1: No or low antagonist activity observed in a cAMP assay.
This is a common issue when working with Gi/o-coupled receptor antagonists. The goal is to measure the reversal of an agonist-induced decrease in cAMP levels.
Problem 2: High background or variability in the assay.
High background or well-to-well variability can mask the specific effects of your compound.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for better consistency. Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the assay.
-
-
Possible Cause: Contamination (bacterial or mycoplasma).
-
Solution: Regularly test cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
-
-
Possible Cause: Reagent preparation or handling.
-
Solution: Prepare fresh reagents and buffers. Ensure proper mixing of all components before adding to the wells.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity and reduce evaporation.
-
Problem 3: Observed effect may be due to cytotoxicity.
It is crucial to differentiate between the pharmacological effect of this compound and any potential cytotoxic effects, especially at higher concentrations.
-
Solution: Perform a cell viability assay in parallel with your functional assay. Use the same cell type, cell density, and incubation time. Common cytotoxicity assays include the MTT, MTS, or CellTiter-Glo assays, which measure metabolic activity, or assays that measure membrane integrity like the LDH release assay or Trypan Blue exclusion. If a significant decrease in cell viability is observed at concentrations where you see a functional effect, the results may be confounded by cytotoxicity.
Experimental Protocols
Protocol 1: Forskolin-Stimulated cAMP Assay for 5-HT1D Antagonism
This protocol is designed to measure the ability of this compound to antagonize the 5-HT-induced inhibition of forskolin-stimulated cAMP production in cells expressing the 5-HT1D receptor.
Materials:
-
Cells expressing the 5-HT1D receptor (e.g., CHO-K1 or HEK293 stable cell line)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
Serotonin (5-HT)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
White opaque 96- or 384-well plates
Procedure:
-
Cell Seeding: Seed cells into the appropriate microplate at a pre-optimized density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of 5-HT and forskolin.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and wash once with assay buffer. Add the diluted this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add 5-HT (at its EC80 concentration, pre-determined) and forskolin (at a submaximal concentration, e.g., 1-10 µM) to the wells containing the antagonist.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 value.
Protocol 2: MTT Cytotoxicity Assay
This protocol is used to assess the potential cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of this compound to determine the IC50 for cytotoxicity.
By following these guidelines and protocols, researchers can effectively optimize the concentration of this compound for their in vitro assays and troubleshoot common experimental issues, leading to more reliable and informative results.
References
LY310762 stability in cell culture media over time
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the selective 5-HT1D receptor antagonist, LY310762. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Is there publicly available data on the stability of this compound in cell culture media such as DMEM or RPMI-1640?
A1: Currently, there is no specific quantitative data in the public domain detailing the stability of this compound in common cell culture media over time. The stability of a small molecule inhibitor in solution is influenced by various factors including the compound's intrinsic chemical properties, the composition of the medium (e.g., presence of amino acids, vitamins, and serum), pH, and incubation temperature.[1] Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound in solid form should be stored at -20°C.[2] For stock solutions, it is recommended to store them in tightly sealed vials at -20°C for up to one month or at -80°C for up to six months.[3] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[4]
Q3: I'm observing a decrease in the expected biological activity of this compound in my long-term cell culture experiments. What could be the cause?
A3: A loss of biological activity over time can be attributed to several factors. The compound may be degrading in the aqueous environment of the cell culture medium at 37°C.[1] It could also be nonspecifically binding to the plastic surfaces of your culture plates or pipette tips.[1] Furthermore, the cells themselves might be metabolizing the compound. To investigate this, a stability study in your specific cell culture medium (with and without cells) is recommended.
Q4: My this compound solution in media appears cloudy or has visible precipitate. What should I do?
A4: Precipitation indicates that the compound's solubility limit has been exceeded in the cell culture medium. This can happen when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous medium, a phenomenon sometimes referred to as "solvent shock".[5] To mitigate this, ensure the final concentration of the organic solvent is as low as possible (typically ≤ 0.1%).[5] When preparing the working solution, add the stock solution to the medium slowly while gently vortexing. If precipitation persists, you may need to lower the final working concentration of this compound.
Q5: How can I differentiate between compound degradation and other reasons for loss of activity?
A5: To specifically assess chemical stability, you can perform a stability study in a cell-free system. By incubating this compound in your cell culture medium at 37°C over your experimental time course and analyzing samples at different time points with methods like HPLC or LC-MS, you can quantify the amount of intact compound remaining.[6] This will distinguish chemical degradation from other factors like cellular metabolism or nonspecific binding.
Data Presentation
As no specific stability data for this compound in cell culture media is publicly available, we provide the following table as a template for you to summarize your own experimental findings.
| Media Type (e.g., DMEM) | Serum Presence (e.g., 10% FBS) | Incubation Time (Hours) | Temperature (°C) | Initial Concentration (µM) | Remaining this compound (%) | Notes |
| 0 | 37 | 100 | ||||
| 2 | 37 | |||||
| 8 | 37 | |||||
| 24 | 37 | |||||
| 48 | 37 | |||||
| 72 | 37 |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol provides a general framework for assessing the stability of this compound in your specific cell culture medium.
1. Materials:
-
This compound
-
DMSO (anhydrous)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, low-protein-binding microcentrifuge tubes or a multi-well plate
-
Acetonitrile (B52724) (HPLC grade) with an internal standard
-
Formic acid (LC-MS grade)
-
HPLC or LC-MS system with a C18 reverse-phase column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Prepare a working solution of this compound by diluting the stock solution in your cell culture medium (with and without serum, if applicable) to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[5]
3. Experimental Procedure:
-
Aliquot the this compound working solution into sterile, low-protein-binding tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Incubate the samples in a cell culture incubator at 37°C with 5% CO₂.
-
At each designated time point, collect an aliquot. The 0-hour time point should be collected immediately after preparation.
-
To each aliquot, add a volume of cold acetonitrile (containing an internal standard) sufficient to precipitate proteins and extract the compound (e.g., a 2:1 ratio of acetonitrile to sample).
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A suitable gradient to ensure separation of this compound from media components (e.g., 5% to 95% B over 5 minutes).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: Mass spectrometry detection set to monitor the mass-to-charge ratio (m/z) of this compound.
5. Data Analysis:
-
Calculate the peak area of this compound at each time point and normalize it to the peak area of the internal standard.
-
Express the stability of this compound at each time point as a percentage of the initial concentration (time 0).
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Antagonistic action of this compound on the 5-HT1D receptor signaling pathway.
References
Off-target effects of LY310762 in neuronal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using LY310762, a selective 5-HT1D receptor antagonist, in neuronal cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist of the serotonin (B10506) 1D (5-HT1D) receptor.[1] It competitively binds to the 5-HT1D receptor, preventing the endogenous ligand serotonin from binding and activating the receptor. The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, this compound prevents the serotonin-mediated inhibition of adenylyl cyclase.[2]
Q2: What are the known binding affinities of this compound?
This compound exhibits selectivity for the 5-HT1D receptor. The available quantitative data is summarized in the table below.
| Target | Parameter | Value | Species |
| 5-HT1D Receptor | Ki | 249 nM | Not Specified |
| 5-HT1B Receptor | Affinity | Weak | Not Specified |
| Potassium-induced [3H]5-HT outflow | EC50 | 31 nM | Guinea Pig (cortical slices) |
Table 1: Summary of reported binding affinities and functional data for this compound.[1]
Q3: In which neuronal regions are 5-HT1D receptors predominantly expressed?
5-HT1D receptors are primarily located in the central nervous system, with notable expression in the basal ganglia, hippocampus, and cortex.[3] They are often found on presynaptic terminals, where they function as autoreceptors to inhibit the release of serotonin and other neurotransmitters.[4]
Troubleshooting Guide
Issue 1: Unexpected changes in neuronal excitability or neurotransmitter release.
Q: I am observing changes in neuronal firing or neurotransmitter release that are inconsistent with the known function of 5-HT1D receptor blockade. What could be the cause?
A: While this compound is selective for the 5-HT1D receptor, at higher concentrations it may exhibit off-target effects on other serotonin receptor subtypes or even other GPCRs. The 5-HT1 receptor family, in particular, shares significant sequence homology, making cross-reactivity a possibility.[5]
Potential Off-Target Receptors and their Signaling Pathways:
| Potential Off-Target Receptor | Signaling Pathway | Effect of Activation | Potential Consequence of Blockade by this compound |
| 5-HT1A Receptor | Gi/o-coupled | Inhibition of adenylyl cyclase, opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. | Disinhibition of adenylyl cyclase, prevention of hyperpolarization. |
| 5-HT1B Receptor | Gi/o-coupled | Inhibition of adenylyl cyclase, inhibition of neurotransmitter release. | Disinhibition of adenylyl cyclase, increased neurotransmitter release. |
| 5-HT2A/2C Receptors | Gq/11-coupled | Activation of phospholipase C, leading to an increase in intracellular calcium. | Prevention of serotonin-induced calcium release. |
| 5-HT7 Receptor | Gs-coupled | Activation of adenylyl cyclase, leading to an increase in intracellular cAMP. | Prevention of serotonin-induced cAMP increase. |
Table 2: Potential off-target serotonin receptors and their signaling pathways.[2][6]
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure you are using the lowest effective concentration of this compound to minimize the risk of off-target effects. A dose-response curve is highly recommended.
-
Use a More Selective Antagonist: If available, try a different 5-HT1D antagonist with a better selectivity profile to see if the unexpected effect persists.
-
Pharmacological Blockade of Suspected Off-Targets: Use selective antagonists for the suspected off-target receptors (e.g., a 5-HT1A or 5-HT2A antagonist) in combination with this compound to see if the anomalous effect is reversed.
-
Direct Measurement of Off-Target Signaling: Perform experiments to directly measure the activation of signaling pathways associated with potential off-target receptors (see Experimental Protocols section).
Issue 2: Observed changes in intracellular cAMP levels are not as expected.
Q: I am using this compound to block the 5-HT1D receptor, but my cAMP assay results are ambiguous. What could be interfering with my measurements?
A: Ambiguous cAMP results could stem from several factors:
-
Basal Adenylyl Cyclase Activity: Neuronal cells may have a high basal level of adenylyl cyclase activity, which can mask the effects of 5-HT1D receptor blockade.
-
Compensatory Mechanisms: The cell may upregulate other signaling pathways to compensate for the chronic blockade of the 5-HT1D receptor.
-
Off-Target Effects on Gs- or Gq-coupled receptors: If this compound is interacting with other 5-HT receptors that couple to different G proteins (e.g., 5-HT7 which is Gs-coupled and increases cAMP), the net effect on cAMP levels could be complex.[2]
Troubleshooting Steps:
-
Stimulate Adenylyl Cyclase: Use a direct activator of adenylyl cyclase, such as forskolin, to increase the dynamic range of your cAMP assay. This will make it easier to observe the inhibitory effect of a 5-HT1D agonist and its blockade by this compound.
-
Time-Course Experiment: Perform a time-course experiment to assess for any compensatory changes in cAMP levels over time.
-
Receptor Selectivity Profiling: If you suspect off-target effects, you can use a panel of selective agonists and antagonists for other 5-HT receptors to dissect the contribution of each to the overall cAMP response.
Issue 3: I am seeing unexpected changes in intracellular calcium levels.
Q: My calcium imaging experiments show fluctuations in intracellular calcium upon application of this compound. Is this a known off-target effect?
A: While the primary target of this compound, the 5-HT1D receptor, is not directly linked to calcium signaling, off-target interactions with Gq-coupled receptors, such as the 5-HT2A or 5-HT2C receptors, could lead to changes in intracellular calcium.[2] Activation of Gq-coupled receptors stimulates phospholipase C, which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of calcium from intracellular stores.
Troubleshooting Steps:
-
Block Gq-coupled Receptors: Use a general phospholipase C inhibitor (e.g., U73122) or a selective 5-HT2A/2C antagonist to see if the calcium response is diminished.
-
Chelate Intracellular Calcium: Use an intracellular calcium chelator like BAPTA-AM to confirm that the observed downstream effects are indeed calcium-dependent.
-
Measure IP3 Accumulation: A more direct approach is to measure the accumulation of inositol phosphates in response to this compound in the presence of serotonin.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the measurement of changes in neuronal membrane potential and ionic currents in response to this compound.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for the patch pipette
-
Borosilicate glass capillaries
-
Micropipette puller
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Microscope
Procedure:
-
Prepare neuronal cultures on coverslips.
-
Place a coverslip in the recording chamber and perfuse with aCSF.
-
Pull a glass micropipette to a resistance of 3-7 MΩ and fill with internal solution.
-
Approach a neuron with the micropipette under visual guidance.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and any changes in response to drug application.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record synaptic currents or voltage-gated channel activity.
-
Apply this compound and/or other pharmacological agents via the perfusion system and record the resulting changes.
Protocol 2: cAMP Assay
This protocol measures changes in intracellular cAMP levels.
Materials:
-
Neuronal cell culture
-
cAMP assay kit (e.g., ELISA or FRET-based)
-
Plate reader
-
Forskolin (optional, as a positive control)
-
3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterases
Procedure:
-
Plate neuronal cells in a multi-well plate.
-
Pre-treat cells with IBMX for a short period to prevent cAMP degradation.
-
Treat cells with this compound for the desired time.
-
Lyse the cells to release intracellular cAMP.
-
Follow the manufacturer's instructions for the specific cAMP assay kit to measure cAMP levels.
-
For agonist-stimulated cAMP inhibition, pre-incubate with this compound before adding a 5-HT1D agonist. To assess off-target effects on Gs-coupled receptors, pre-incubate with this compound before adding a relevant agonist (e.g., a 5-HT7 agonist).
Protocol 3: Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration.
Materials:
-
Neuronal cell culture
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Plate neuronal cells on glass-bottom dishes or in a multi-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM with Pluronic F-127 to aid dispersion) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Apply this compound and/or other compounds and record the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
Visualizations
Caption: On-target signaling pathway of this compound at the 5-HT1D receptor.
Caption: A logical workflow for troubleshooting unexpected effects of this compound.
Caption: Potential off-target interaction of this compound with Gq-coupled 5-HT2 receptors leading to calcium release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and classification of 5-HT1 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Minimizing non-specific binding in LY310762 assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in LY310762 assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective antagonist for the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D). The 5-HT1D receptor is a G protein-coupled receptor (GPCR) primarily found in the central nervous system.[1][2] Its activation leads to the inhibition of adenylate cyclase, which in turn modulates the release of various neurotransmitters.[1][3]
Q2: What are the common types of assays used to characterize this compound?
The most common assays for characterizing compounds like this compound are radioligand binding assays. These assays are considered the gold standard for determining the affinity of a ligand for its receptor.[4] They can be performed in competitive, saturation, or kinetic formats to determine parameters like Ki (inhibition constant), Kd (dissociation constant), and Bmax (maximum receptor density).[4]
Q3: What is non-specific binding and why is it a problem in this compound assays?
Non-specific binding (NSB) refers to the binding of a radioligand to components other than the intended target receptor, such as lipids, other proteins, or the assay apparatus itself.[5] High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of the affinity and density of the 5-HT1D receptor.[5] Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used.
Q4: How is non-specific binding determined in a radioligand binding assay for this compound?
Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a high concentration of an unlabeled competitor that also binds to the 5-HT1D receptor. This "cold" ligand will saturate the specific binding sites, so any remaining radioactivity detected is considered non-specific.
Troubleshooting Guide: Minimizing Non-Specific Binding
High non-specific binding is a frequent challenge in 5-HT1D receptor assays. The following guide provides potential causes and solutions to help you troubleshoot and optimize your experiments.
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use an appropriate radioligand concentration: A common starting point is a concentration at or below the Kd value. Check radioligand purity: Ensure the radiochemical purity is high (>90%), as impurities can contribute to NSB. Consider radioligand hydrophobicity: Highly hydrophobic radioligands tend to exhibit higher non-specific binding. |
| Suboptimal Assay Buffer Conditions | Optimize pH: The pH of the assay buffer can influence the charge of the receptor and the radioligand, affecting binding. Empirically test a range of pH values around the physiological pH (7.4). Adjust ionic strength: Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions that contribute to non-specific binding. |
| Inadequate Blocking | Use a blocking agent: Bovine Serum Albumin (BSA) or casein are commonly used to block non-specific binding sites on the assay plate and other surfaces.[6] Start with a concentration of 0.1-1% BSA in your assay buffer. Consider pre-treating filters: For filtration assays, pre-soaking the filters in a solution of a blocking agent like polyethyleneimine (PEI) can reduce radioligand binding to the filter itself. |
| Insufficient Washing | Optimize wash steps: Inadequate washing can leave unbound radioligand trapped on the filter, leading to high background. Increase the number of washes and/or the volume of ice-cold wash buffer. Ensure the washing is performed rapidly to prevent dissociation of the specifically bound radioligand. |
| Filter Binding | Test different filter types: Some radioligands may have a high affinity for certain filter materials. Glass fiber filters are common, but it may be necessary to test different types to find one with the lowest non-specific binding for your specific assay. |
| Tissue/Cell Preparation Issues | Reduce the amount of membrane protein: Using too much protein in the assay can increase the number of non-specific binding sites. A typical range for receptor assays is 50-120 µg of protein for tissue and 3-20 µg for cells.[7] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1D Receptor
This protocol outlines a standard filtration-based radioligand binding assay to determine the affinity of this compound for the 5-HT1D receptor.
1. Membrane Preparation:
-
Homogenize tissue (e.g., cerebral cortex, caudate nucleus) or cells expressing the 5-HT1D receptor in 20 volumes of ice-cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[7]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.[7]
-
Resuspend the final pellet in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[7]
-
Determine the protein concentration using a standard method (e.g., BCA assay).
2. Assay Setup (96-well plate format):
-
Total Binding: To each well, add:
-
150 µL of membrane preparation (50-120 µg protein for tissue, 3-20 µg for cells).[7]
-
50 µL of assay buffer.
-
50 µL of radioligand (e.g., [3H]5-HT) at a concentration near its Kd.
-
-
Non-Specific Binding: To each well, add:
-
150 µL of membrane preparation.
-
50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM serotonin).
-
50 µL of radioligand.
-
-
Competition Binding (for determining Ki of this compound): To each well, add:
-
150 µL of membrane preparation.
-
50 µL of varying concentrations of this compound.
-
50 µL of radioligand.
-
3. Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
4. Filtration and Washing:
-
Rapidly filter the contents of each well through a GF/C filter pre-soaked in 0.3% PEI using a 96-well cell harvester.[7]
-
Wash the filters four times with ice-cold wash buffer.[7]
5. Counting and Data Analysis:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Count the radioactivity using a liquid scintillation counter.
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
For competition assays, calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.[7]
Data Presentation
Table 1: Binding Affinities of Selected Ligands for the 5-HT1D Receptor
| Compound | pIC50 (Mean ± S.E.M.) |
| 5-HT | 8.1 ± 0.1 |
| 5-CT (high affinity) | 8.3 ± 0.1 |
| 5-CT (low affinity) | 5.5 ± 0.1 |
| Sumatriptan (B127528) (high affinity) | 7.6 ± 0.1 |
| Sumatriptan (low affinity) | 5.0 ± 0.1 |
| Data derived from studies on cerebral cortical and/or caudate membranes from various species.[8] |
Visualizations
Diagram 1: 5-HT1D Receptor Signaling Pathway
Caption: 5-HT1D receptor signaling cascade.
Diagram 2: Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for radioligand binding assays.
Diagram 3: Troubleshooting Logic for High Non-Specific Binding
Caption: Troubleshooting high non-specific binding.
References
- 1. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 2. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 3. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 6. Characterization of 5-HT1D receptor binding sites in post-mortem human brain cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LY310762 In Vivo Variability
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the selective 5-HT7 receptor agonist, LY310762. While specific public data on this compound is limited, this guide addresses common challenges in preclinical in vivo studies based on established principles for small molecule inhibitors and agonists targeting the serotonin (B10506) system.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in plasma exposure of this compound after oral administration. What are the potential causes?
A1: High variability in plasma exposure following oral administration is a common challenge in in vivo studies. Several factors can contribute to this issue:
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Formulation and Solubility: The solubility of a compound significantly impacts its absorption.[1] If this compound is poorly soluble, inconsistent dissolution in the gastrointestinal (GI) tract can lead to variable absorption. The formulation, including the vehicle and any excipients, plays a critical role in maintaining the compound's solubility and stability.[1]
-
Gastrointestinal Factors: The physiological state of the animal's GI tract can influence drug absorption.[1] Factors such as pH, motility, and the presence of food can alter how much and how quickly this compound is absorbed.[1]
-
First-Pass Metabolism: After absorption from the gut, the compound passes through the liver before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce bioavailability and introduce variability between animals.[2][3]
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Animal-Related Factors: Individual differences in animal physiology, such as age, sex, genetics, and overall health, can affect drug absorption and metabolism.[1] Stress can also alter GI function and blood flow, contributing to variability.[4]
Q2: The therapeutic effect of this compound is inconsistent between experiments, even when plasma levels seem comparable. What could be the reason?
A2: Inconsistent therapeutic effects despite similar plasma concentrations can point to issues beyond basic pharmacokinetics:
-
Target Engagement: Plasma concentration does not always directly correlate with target engagement in the brain. The ability of this compound to cross the blood-brain barrier and bind to 5-HT7 receptors could be variable.
-
Signaling Pathway Dynamics: The 5-HT7 receptor is coupled to Gαs proteins, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP).[5] However, it can also couple to Gα12 proteins, activating different downstream pathways.[6] The balance of these signaling pathways could be influenced by various factors, leading to different functional outcomes.
-
Experimental Conditions: Minor variations in experimental procedures can lead to significant differences in results.[7] Ensure that factors like animal handling, timing of procedures, and environmental conditions are kept consistent.[4] Blinding the experimenters to the treatment groups is also crucial to prevent bias.[4]
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Off-Target Effects: At higher concentrations, small molecules can have off-target effects that might confound the primary outcome. A thorough dose-response analysis can help differentiate between on-target and off-target effects.[7]
Q3: How can we optimize the formulation of this compound for oral administration to reduce variability?
A3: Optimizing the formulation is key to achieving consistent results. Here are some strategies:
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Solubility Enhancement: If this compound has low aqueous solubility, consider using co-solvents, surfactants, or cyclodextrins to improve its dissolution.[7] The choice of vehicle is critical and should be tested for its compatibility with the compound and the animal model.
-
Particle Size Reduction: For poorly soluble compounds, reducing the particle size can increase the surface area for dissolution, leading to faster and more complete absorption. Techniques like nanosuspensions can be explored.[8]
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[7] Preparing the formulation in a buffer that maintains an optimal pH for solubility in the GI tract can be beneficial.
Troubleshooting Guides
Guide 1: Diagnosing the Source of Pharmacokinetic Variability
This guide provides a systematic approach to identifying the root cause of inconsistent plasma exposure of this compound.
Step 1: Review Formulation and Administration Technique
-
Question: Is the formulation a homogenous solution or a suspension?
-
Suspension: Ensure the suspension is uniformly mixed before and during administration to avoid dose variations.
-
Solution: Confirm that this compound remains in solution and does not precipitate over time or with temperature changes.
-
-
Question: Is the oral gavage technique consistent?
-
Improper technique can lead to incomplete dosing or aspiration. Ensure all personnel are properly trained.
-
Step 2: Compare Different Administration Routes
-
Conduct a pilot study comparing oral (p.o.) administration with intravenous (i.v.) and intraperitoneal (i.p.) routes. This can help differentiate between absorption-related issues and clearance-related issues.
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Oral (p.o.) |
| Bioavailability | 100% (by definition) | High, but can be variable | Most variable, subject to absorption and first-pass metabolism |
| Primary Source of Variability | Clearance | Absorption from peritoneal cavity, some first-pass metabolism | GI absorption, first-pass metabolism |
Step 3: Assess First-Pass Metabolism
-
If the bioavailability is low after oral administration compared to i.p. or i.v., a significant first-pass effect may be occurring.[2]
Guide 2: Addressing Inconsistent Pharmacodynamic Effects
Use this guide if you are observing variable therapeutic outcomes despite seemingly adequate plasma concentrations.
Step 1: Verify Target Engagement
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If possible, measure target occupancy in the brain using techniques like ex vivo binding assays.[9] This can confirm that this compound is reaching its target at sufficient concentrations.
Step 2: Standardize Experimental Protocols
-
Create a detailed standard operating procedure (SOP) for the entire experiment, from animal acclimation to data collection.[4]
-
Ensure all animals are properly acclimated to the housing and testing environment to reduce stress-induced variability.[4]
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Implement blinded scoring and data analysis to prevent experimenter bias.[4]
Step 3: Conduct Dose-Response and Time-Course Studies
-
A comprehensive dose-response study can help identify the optimal therapeutic window and reveal if high doses are causing off-target effects or a U-shaped dose-response curve.[7]
-
A time-course study can determine the optimal time point to assess the therapeutic effect after administration, corresponding to peak plasma and brain concentrations.
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation for this compound
This protocol describes the preparation of a vehicle solution suitable for a poorly water-soluble compound like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add DMSO to dissolve the compound completely. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
In a separate tube, prepare the vehicle by mixing PEG400, Tween 80, and saline. A common vehicle composition is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to prevent precipitation.
-
Sonicate the final formulation for 5-10 minutes to ensure homogeneity.
-
Visually inspect the solution for any precipitation before administration.
Protocol 2: In Vivo Forced Swim Test (FST) in Mice
The FST is a common behavioral assay to assess antidepressant-like activity, which is relevant for a 5-HT7 agonist.
Apparatus:
-
A transparent plastic cylinder (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.[4]
-
Administration: Administer this compound or vehicle at the desired dose and route (e.g., 30-60 minutes before the test via i.p. or p.o.).
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Pre-Swim Session (Day 1): Place each mouse individually into the swim cylinder for a 15-minute habituation swim. After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
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Test Session (Day 2): 24 hours after the pre-swim session, place the mice back into the water for a 6-minute test session.
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Scoring: A blinded observer should record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of movement except for small motions required to keep the head above water.[4]
Visualizations
Caption: Simplified signaling pathway for the 5-HT7 receptor agonist this compound.
References
- 1. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions [frontiersin.org]
- 9. Ex vivo binding of flibanserin to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Dissolution of LY310762 Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and successful dissolution of LY310762 powder for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound powder?
A1: this compound powder is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and to a lesser extent in water. For most in vitro applications, DMSO is the recommended solvent for creating stock solutions.
Q2: What is the maximum soluble concentration of this compound in common solvents?
A2: The approximate maximum solubility of this compound in commonly used solvents is summarized in the table below. Please note that these values are approximate and can be influenced by factors such as temperature and the purity of the solvent.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for long-term stability.
-
Stock Solutions: Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q4: My this compound powder is not dissolving completely in DMSO. What should I do?
A4: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Sonication Time: Sonication is recommended to aid dissolution.[1] Extend the sonication time in a water bath.
-
Gentle Warming: Gently warm the solution to 37°C. Increased temperature can enhance solubility.
-
Check DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power.
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
A5: This is a common issue known as "crashing out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To prevent this:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer slowly and dropwise while continuously vortexing or stirring the buffer. This ensures rapid mixing and avoids localized high concentrations of the compound.
-
Pre-warm the Aqueous Medium: Always use pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium.
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your working solution as low as possible (ideally below 0.5% for cell-based assays) while ensuring it is sufficient to maintain the solubility of this compound.
-
Use Co-solvents: For challenging formulations, particularly for in vivo studies, consider the use of co-solvents.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 43.1 | 100.01 | Sonication is recommended[1] |
| Water | 4.3 | 9.98 | Sonication is recommended[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: Place the tube in a water bath sonicator and sonicate for 10-15 minutes.
-
Gentle Heating (Optional): If the powder is not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Dilution: Add the required volume of the aqueous medium to a sterile tube.
-
Dropwise Addition: While gently vortexing the medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Mixing: Continue to mix the solution for a few seconds to ensure homogeneity.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced toxicity.
-
Use Immediately: Use the freshly prepared working solution for your experiment.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound powder in DMSO.
Caption: Workflow to prevent precipitation when diluting DMSO stock in aqueous solutions.
References
LY310762 degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and proper storage of LY310762.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
Solid (powder) this compound should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1] For shorter periods, storage at 4°C is acceptable for up to two years.[2]
2. How should I store stock solutions of this compound?
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[1] For long-term storage, -80°C is recommended, where solutions can be stable for up to one year.[1] For shorter-term storage of up to one month, -20°C is suitable.[2][3][4]
3. Can I store working solutions for later use?
It is highly recommended to prepare working solutions fresh on the day of use, especially for in vivo experiments.[3] If a clear solution is prepared, it may be stored at 4°C for up to one week, though some loss of efficacy may occur with prolonged storage.[1] If the working solution is a suspension, it must be prepared and used immediately.[1]
4. What solvents can I use to dissolve this compound?
This compound is soluble in DMSO and water.[1] Solubility in DMSO is approximately 43.1 mg/mL (100.01 mM), and in water, it is approximately 4.3 mg/mL (9.98 mM).[1] It is also soluble in DMF and ethanol.[5] Sonication is recommended to aid dissolution.[1]
5. How can I avoid precipitation when preparing solutions?
If precipitation occurs during solution preparation, gentle heating and/or sonication can be used to help dissolve the compound.[3] It is also crucial to use fresh, high-quality solvents, as moisture-absorbing DMSO can reduce solubility.[4]
Troubleshooting Guides
Issue: Unexpected or inconsistent experimental results.
This could be due to the degradation of this compound. Follow this guide to troubleshoot:
-
Verify Storage Conditions: Ensure that both the solid compound and any stock solutions have been stored at the correct temperatures and for a duration within the recommended stability period.
-
Check Solution Age: If using a pre-made working solution, confirm it was prepared recently. For optimal results, always use freshly prepared solutions.[3]
-
Review Handling Practices: Confirm that stock solutions were aliquoted to minimize freeze-thaw cycles.[1]
-
Assess for Contamination: Consider the possibility of microbial or chemical contamination of your stock or working solutions, which could affect the compound's stability and activity.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid (Powder) | -20°C | Up to 3 years[1][2] |
| 4°C | Up to 2 years[2] | |
| Stock Solution | -80°C | Up to 1 year[1] |
| -20°C | Up to 1 month[2][3][4] | |
| Working Solution | 4°C | Up to 1 week (if clear)[1] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | 43.1 mg/mL (100.01 mM)[1] |
| Water | 4.3 mg/mL (9.98 mM)[1] |
| DMF | 3 mg/mL[5] |
| Ethanol | 0.5 mg/mL[5] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL[5] |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration.
-
Application of Stress Conditions: Aliquot the stock solution and expose it to various stress conditions, including:
-
Acid Hydrolysis: Add 0.1 N HCl and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 N NaOH and incubate at 60°C.
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Stress: Incubate the solution at a high temperature (e.g., 70°C).
-
Photostability: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of a non-degraded control to identify and quantify any degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: Workflow for evaluating the stability of this compound solutions under different storage conditions.
References
- 1. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. | Sigma-Aldrich [sigmaaldrich.com]
- 2. biosynce.com [biosynce.com]
- 3. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring | Semantic Scholar [semanticscholar.org]
- 5. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in LY310762 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with the hypothetical kinase inhibitor, LY310762.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 5 (Cdk5). Cdk5 is a unique member of the cyclin-dependent kinase family that is primarily active in post-mitotic neurons. Its activity is implicated in neuronal development, synaptic signaling, and has been linked to neurodegenerative diseases.[1] In the context of serotonin (B10506) signaling, some 5-HT receptors, such as 5-HT6 and 5-HT7, can activate Cdk5 in a G-protein-independent manner.[2]
Q2: Which signaling pathways are known to be affected by Cdk5 inhibition?
A2: Inhibition of Cdk5 can impact multiple downstream signaling events. Cdk5 is known to be involved in the regulation of neuronal migration, neurite outgrowth, and axon guidance.[1] It can also modulate synaptic activity and dopaminergic signaling.[1] Dysregulated Cdk5 activity has been associated with neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1] Furthermore, some serotonin receptors can signal through Cdk5, suggesting a role in mood and cognitive processes.[2]
Q3: What are some expected outcomes of this compound treatment in cell-based assays?
A3: Depending on the cell type and experimental context, expected outcomes of this compound treatment may include:
-
Reduced phosphorylation of known Cdk5 substrates: This can be assessed by Western blotting.
-
Alterations in neurite outgrowth: In neuronal cell cultures, Cdk5 inhibition may affect the length and branching of neurites.
-
Changes in cell viability or proliferation: Although primarily active in post-mitotic neurons, Cdk5 has been linked to functions in non-neuronal cells, including cancer cell growth.[1]
-
Modulation of downstream signaling pathways: Effects on pathways regulated by Cdk5, such as those involved in synaptic plasticity or apoptosis.
Troubleshooting Guides
This section addresses specific unexpected results you might encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values in cell viability assays.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells. Variations can lead to differences in metabolic activity and drug response. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Interference | The compound may interfere with the assay chemistry (e.g., auto-fluorescence). Run a control with compound and media only to check for interference. |
| Incubation Time | Optimize the incubation time with the compound. The effect of Cdk5 inhibition on cell viability may not be apparent at early time points. |
| Cell Line Health | Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells can respond differently to treatment. |
Issue 2: No change in the phosphorylation of the target protein in Western blot analysis.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. |
| Poor Antibody Quality | Validate the primary antibody for specificity and sensitivity. Use a positive control (e.g., lysate from cells known to have high Cdk5 activity) and a negative control (e.g., lysate from Cdk5 knockout cells, if available). |
| Inefficient Protein Extraction | Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target protein.[3] |
| Suboptimal Western Blot Protocol | Optimize transfer conditions, blocking, and antibody incubation times and concentrations.[3][4] |
| Low Endogenous Cdk5 Activity | The cell line used may have low basal Cdk5 activity. Consider stimulating the cells with an appropriate agonist if a relevant upstream receptor is known. |
Issue 3: Unexpected off-target effects observed.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Broad Kinase Inhibition | Although designed to be selective, high concentrations of this compound may inhibit other kinases. Perform a kinase panel screen to assess the selectivity profile of the compound. |
| Activation of Compensatory Pathways | Inhibition of Cdk5 may lead to the upregulation of other signaling pathways. Use pathway analysis tools (e.g., phospho-arrays, RNA-seq) to identify activated compensatory mechanisms. |
| Cellular Stress Response | The observed effects may be a general cellular stress response rather than a specific on-target effect. Include a positive control for cellular stress in your experiments. |
| Impurity of the Compound | Ensure the purity of your this compound stock. Impurities could be responsible for the observed off-target effects. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot Protocol
This protocol provides a general workflow for Western blotting.[3][4][7]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7][8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Cdk5-substrate) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
In Vitro Kinase Assay
This protocol outlines a general procedure for an in vitro kinase assay.[9][10][11]
-
Reaction Setup: In a microplate, combine the kinase (recombinant Cdk5/p25), the substrate (a specific peptide or protein), and varying concentrations of this compound in a kinase reaction buffer.
-
ATP Addition: Initiate the kinase reaction by adding ATP to the mixture. The concentration of ATP should ideally be at or near the Km for the kinase.[11]
-
Incubation: Incubate the reaction at 30°C for a predetermined optimal time.
-
Reaction Termination: Stop the reaction by adding a stop solution, typically containing EDTA.[10]
-
Detection: Detect the phosphorylated substrate. This can be done using various methods, including:
Visualizations
Caption: Simplified signaling pathway of Cdk5 activation by a serotonin receptor and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting the absence of a signal in a Western blot experiment with this compound.
Caption: Decision tree for troubleshooting inconsistent IC50 values in cell viability assays.
References
- 1. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Plate reader-based cell viability assays for glioprotection using primary rat optic nerve head astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin (5-HT) 2C Receptor (5-HT2CR) Protein Expression is Enriched in Synaptosomal and Postsynaptic Compartments of Rat Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Adjusting pH for optimal LY310762 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY310762.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
Q2: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] A common method for preparing a high-concentration stock solution is to dissolve it in newly opened, anhydrous DMSO.[1] To aid dissolution, gentle heating and/or sonication can be used.[1] It is important to note that DMSO is hygroscopic, and the presence of water can impact the solubility of the compound.[1]
Q3: What is the mechanism of action of this compound?
This compound is a selective antagonist of the serotonin (B10506) 1D receptor (5-HT1D), with a lower affinity for the 5-HT1B receptor.[1] As an antagonist, it blocks the binding of the endogenous ligand, serotonin (5-HT), to the 5-HT1D receptor, thereby inhibiting its downstream signaling. 5-HT receptors are a group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide range of physiological and neurological processes.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no biological activity observed | Compound precipitation: this compound may have precipitated out of the solution due to suboptimal pH or low solubility in the aqueous assay buffer. | 1. Visually inspect the solution for any precipitate.2. Determine the solubility of this compound in your specific assay buffer at different pH values.3. Consider adjusting the pH of your buffer to a range where the compound is more soluble. For some compounds, acidic or basic conditions can improve solubility.[3][4]4. If using a stock solution in DMSO, ensure the final concentration of DMSO in the assay is low and does not affect the biological system. |
| Compound degradation: The pH of the solution may be causing the degradation of this compound over time. | 1. Assess the stability of this compound in your assay buffer at the working pH and temperature over the duration of your experiment.2. Prepare fresh solutions of this compound for each experiment. | |
| Inconsistent or variable results | Incomplete dissolution of stock solution: The compound may not be fully dissolved in the initial stock solution. | 1. Use gentle heating and/or sonication to ensure complete dissolution of this compound in DMSO.[1]2. Centrifuge the stock solution before use and take the supernatant to avoid transferring any undissolved particles. |
| pH fluctuation in the assay medium: Changes in pH during the experiment could affect the compound's charge state and its interaction with the receptor. | 1. Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 430.9 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell-Based Assay
This protocol provides a general workflow for testing the activity of this compound in a cell-based assay.
Materials:
-
Cells expressing the 5-HT1D receptor
-
Cell culture medium and supplements
-
This compound stock solution (prepared as in Protocol 1)
-
5-HT (serotonin) or another suitable 5-HT1D receptor agonist
-
Assay buffer (pH-optimized for cell viability and compound solubility)
-
Assay plate (e.g., 96-well plate)
-
Detection reagents for measuring downstream signaling (e.g., cAMP assay kit)
Procedure:
-
Cell Plating: Seed the cells expressing the 5-HT1D receptor into the wells of an assay plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of the 5-HT1D agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Compound Incubation: Remove the cell culture medium from the wells and replace it with the prepared dilutions of this compound. Include a vehicle control (assay buffer with the same final concentration of DMSO). Incubate for a predetermined period (e.g., 30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the 5-HT1D agonist to the wells (except for the negative control wells) and incubate for a specific time to stimulate the receptor.
-
Signal Detection: Lyse the cells (if required by the detection kit) and measure the downstream signaling response (e.g., changes in intracellular cAMP levels).
-
Data Analysis: Plot the response against the concentration of this compound to determine the IC50 value.
Visualizations
Signaling Pathway of 5-HT1D Receptor Inhibition by this compound
Caption: Inhibition of the 5-HT1D receptor signaling pathway by this compound.
Experimental Workflow for Determining this compound IC50
Caption: A typical experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 3. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 5-HT1D Receptor Blockade: A Comparative Guide to LY310762
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LY310762, a 5-HT1D receptor antagonist, with other relevant antagonists. The information presented herein is intended to assist researchers in validating 5-HT1D receptor blockade by offering a compilation of experimental data, detailed protocols for key assays, and a clear visualization of the associated signaling pathways and experimental workflows.
Comparative Analysis of 5-HT1D Receptor Antagonists
The validation of this compound as a 5-HT1D receptor antagonist necessitates a thorough comparison of its pharmacological properties with those of other established antagonists. The following tables summarize the binding affinity and functional potency of this compound and its counterparts.
Table 1: Binding Affinity (Ki) of 5-HT1D Receptor Antagonists
| Compound | Organism/Tissue | Radioligand | Ki (nM) | Selectivity Profile |
| This compound | - | - | Data not available in searched literature | 5-HT1D-preferring |
| BRL-15572 | Human (recombinant) | [3H]5-HT | ~12.6 (pKi = 7.9) | 60-fold higher affinity for 5-HT1D than 5-HT1B[1] |
| GR-127935 | Human (recombinant) | - | Nanomolar affinity | High selectivity for 5-HT1D over other 5-HT receptors |
| SB-224289 | Human (recombinant) | - | ~6.9 (pKi = 8.16) | >75-fold selective for 5-HT1B over 5-HT1D and other 5-HT receptors[2] |
Table 2: Functional Potency (EC50/pA2) of 5-HT1D Receptor Antagonists
| Compound | Assay Type | Organism/Cell Line | Agonist | Potency |
| This compound | Unknown | - | - | EC50 = 31 nM |
| BRL-15572 | cAMP Accumulation | CHO cells (human 5-HT1D) | 5-HT | pKB = 7.1[1] |
| GR-127935 | cAMP Formation | CHO-K1 cells (human 5-HT1Dβ) | 5-HT | KB = 1.3 nM[3] |
| SB-224289 | [35S]GTPγS Binding | CHO cells (human 5-HT1D) | 5-HT | Displays negative intrinsic activity[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize 5-HT1D receptor antagonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand (e.g., [3H]5-HT).
-
This compound and other competing ligands.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% ascorbic acid, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (this compound or other antagonists).
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Forskolin-Stimulated cAMP Accumulation
This assay measures the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, a key downstream signaling event of the Gi-coupled 5-HT1D receptor.
Objective: To determine the functional potency (pA2 or IC50) of this compound in blocking 5-HT1D receptor activation.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT1D receptor.
-
5-HT (agonist).
-
This compound and other antagonists.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound).
-
Stimulate the cells with a fixed concentration of forskolin (to increase basal cAMP levels) in the presence of a concentration range of the agonist (5-HT).
-
Incubate to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
Construct concentration-response curves for the agonist in the absence and presence of the antagonist.
-
Analyze the data to determine the antagonist's potency, often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
In Vivo Model: Neurogenic Dural Plasma Extravasation
This animal model is widely used to assess the efficacy of anti-migraine drugs, which often target the 5-HT1D receptor. It measures the leakage of plasma proteins from dural blood vessels following trigeminal nerve stimulation.
Objective: To evaluate the in vivo efficacy of this compound in blocking neurogenic dural inflammation.
Materials:
-
Anesthetized rats or guinea pigs.
-
Stereotaxic apparatus.
-
Stimulating electrode.
-
Evans blue dye or radiolabeled albumin (e.g., 125I-BSA) as a marker of plasma extravasation.
-
This compound and vehicle control.
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically expose the trigeminal ganglion.
-
Administer the Evans blue dye or radiolabeled albumin intravenously.
-
Administer this compound or vehicle.
-
Electrically stimulate the trigeminal ganglion to induce neurogenic inflammation.
-
After a set period, perfuse the animal to remove intravascular dye/tracer.
-
Dissect the dura mater and quantify the amount of extravasated dye or radioactivity.
-
Compare the extent of plasma extravasation in the drug-treated group to the vehicle-treated group to determine the inhibitory effect of this compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate the 5-HT1D receptor signaling pathway and a typical experimental workflow for its validation.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Experimental Workflow for Validating this compound.
References
- 1. Serotonin, 5HT1 agonists, and migraine: new data, but old questions still not answered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An investigation of the 5-HT1D receptor binding affinity of 5-hydroxytryptamine, 5-carboxyamidotryptamine and sumatriptan in the central nervous system of seven species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acnp.org [acnp.org]
A Comparative Analysis of 5-HT1D Receptor Antagonists for Preclinical Research
Note on LY310762: Despite a comprehensive search of publicly available scientific literature and databases, specific preclinical data for a compound designated this compound could not be located. Therefore, this guide provides a comparative analysis of other well-characterized and frequently cited 5-HT1D receptor antagonists to serve as a valuable resource for researchers in the field. The principles, experimental protocols, and data presentation formats provided herein are directly applicable to the evaluation of any novel 5-HT1D antagonist.
This guide offers an objective comparison of prominent 5-HT1D receptor antagonists, focusing on their binding affinities and functional potencies. Detailed methodologies for key experiments are provided to support data interpretation and aid in the design of future studies.
Introduction to 5-HT1D Receptors
The 5-hydroxytryptamine (serotonin) 1D receptor (5-HT1D) is a G protein-coupled receptor (GPCR) belonging to the 5-HT1 receptor family.[1] These receptors are primarily located in the central nervous system and are involved in modulating the release of various neurotransmitters.[2] Activation of the 5-HT1D receptor, which couples to the Gi/o alpha subunit, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Due to their role in processes like cranial vasoconstriction, they have been a key target for the development of anti-migraine therapeutics, most notably the triptan class of agonists.[1] The development of selective antagonists is crucial for elucidating the full physiological and pathological roles of the 5-HT1D receptor and for exploring their therapeutic potential in other CNS disorders.[1][4]
Data Presentation: Comparative Ligand Performance
The following tables summarize key quantitative data for several well-studied 5-HT1D receptor antagonists, allowing for a direct comparison of their potency and selectivity.
Table 1: Comparative Binding Affinity of 5-HT1D Antagonists
This table presents the binding affinities (pKi) of various antagonists at the human 5-HT1D receptor and other relevant serotonin (B10506) receptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki); a higher pKi value indicates a higher binding affinity.
| Compound | pKi at h5-HT1D | pKi at h5-HT1B | Selectivity (1D vs. 1B) | Other Notable Affinities (pKi) |
| BRL-15572 | 7.9[5][6] | 6.1[5] | ~60-fold for 5-HT1D[5] | 5-HT1A (moderate), 5-HT2B (moderate)[6] |
| GR127935 | ~8.0-9.0[4][7] | ~8.0-9.0[4] | Non-selective (1B/1D)[4] | 5-HT2A (7.4)[8] |
| Methiothepin | 6.99[2][9] | 7.28[2][9] | Non-selective | Broad: 5-HT1A (7.1), 5-HT2A (8.5), 5-HT6 (8.74), 5-HT7 (8.99)[2][9] |
| SB-216641 | 7.4[5] | 9.0[5] | ~25-fold for 5-HT1B | - |
Data is compiled from multiple sources and experimental conditions may vary.
Table 2: Comparative Functional Antagonist Potency
This table summarizes the functional antagonist activity of the compounds, often expressed as a pA2 or pKB value, which represents the negative logarithm of the antagonist concentration required to shift an agonist's concentration-response curve by a factor of two. Higher values indicate greater potency.
| Compound | Assay Type | Cell Line / Tissue | Functional Potency (pKB / pA2) | Notes |
| BRL-15572 | cAMP Accumulation | CHO-h5-HT1D | 7.1[5] | Acts as a preferential antagonist at native human 5-HT1D receptors.[10] |
| GR127935 | cAMP Accumulation | CHO-K1/h5-HT1Dβ | 8.9 (KB = 1.3 nM)[11] | Potent, silent antagonist at the 5-HT1Dβ subtype.[11] Shows partial agonism at 5-HT1Dα.[11] |
| Methiothepin | cAMP Accumulation | CHO-K1/h5-HT1Dβ | 8.2 (KB = 6.9 nM)[11] | Silent antagonist at both 5-HT1Dα and 5-HT1Dβ subtypes.[11] |
Mandatory Visualization
5-HT1D Receptor Signaling Pathway
Experimental Workflow for Antagonist Characterization
Experimental Protocols
Radioligand Binding Assay for 5-HT1D Receptor Affinity (Ki)
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1D receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT1D receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]5-Carboxamidotryptamine ([³H]5-CT), a high-affinity 5-HT1 receptor agonist.[12]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.2 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin (5-HT) or other suitable unlabeled ligand.
-
Test Compound: Serial dilutions of the antagonist (e.g., BRL-15572).
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize cells expressing the 5-HT1D receptor in ice-cold buffer. Centrifuge to pellet the membranes and wash multiple times to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + high concentration of unlabeled 5-HT.
-
Competition Binding: Membrane preparation + radioligand + varying concentrations of the test compound.
-
-
Incubation: Add the radioligand (at a concentration near its Kd, e.g., 0.5-1.0 nM [³H]5-CT) to all wells. Add the membrane preparation (typically 20-50 µg of protein per well). Incubate at room temperature (e.g., 25°C) for 60-120 minutes to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
Functional Antagonism Assay: cAMP Inhibition
Objective: To determine the functional potency (pKB or pA2) of a 5-HT1D antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1D receptor (e.g., CHO-K1).
-
Agonist: 5-HT or a stable analog like 5-CT.
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: Serial dilutions of the antagonist.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF, AlphaScreen, or ELISA.[14][15]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
Procedure:
-
Cell Plating: Seed the cells into 96- or 384-well plates and grow to near confluency.
-
Compound Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of the test antagonist to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the agonist (typically an EC80 concentration, which gives 80% of the maximal response) to all wells (except for baseline controls). Simultaneously or immediately after, add forskolin to all wells to stimulate adenylyl cyclase and produce a measurable level of cAMP. The Gi-coupling of the 5-HT1D receptor will inhibit this stimulation.[16]
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP modulation.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[17]
-
Data Analysis:
-
Generate an agonist (e.g., 5-HT) concentration-response curve in the presence of forskolin to determine the EC80 value.
-
Plot the cAMP levels against the log concentration of the antagonist in the presence of the fixed agonist concentration.
-
The data will show a reversal of the agonist's inhibitory effect.
-
Calculate the antagonist's potency (pKB or pA2) using the Schild equation or by fitting the data to an appropriate pharmacological model. This value represents the affinity of the antagonist for the receptor in a functional context.
-
References
- 1. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. acnp.org [acnp.org]
- 5. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of GR127935, a 5-HT(1B/D) receptor ligand, with functional 5-HT receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (BRL-15572) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional effects of the 5-HT1D receptor antagonist GR 127,935 at human 5-HT1D alpha, 5-HT1D beta, 5-HT1A and opossum 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to 5-HT1D Receptor Antagonists: LY310762 versus GR-127,935
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent 5-HT1D receptor antagonists, LY310762 and GR-127,935. The information presented is intended to assist researchers in selecting the appropriate pharmacological tool for their studies of the 5-HT1D receptor.
Introduction
The serotonin (B10506) 1D (5-HT1D) receptor is a G-protein coupled receptor (GPCR) belonging to the 5-HT1 receptor subfamily. Predominantly expressed in the central nervous system, it is implicated in various physiological processes, including the regulation of neurotransmitter release. Both this compound and GR-127,935 are recognized as antagonists of the 5-HT1D receptor and are frequently used as research tools to investigate its function. This guide offers a comparative analysis of their performance in functional assays based on available experimental data.
Data Presentation
The following tables summarize the quantitative data for this compound and GR-127,935 from various in vitro functional assays. It is important to note that the data for each compound has been compiled from different studies, and therefore, a direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Binding Affinity Data for this compound and GR-127,935 at the 5-HT1D Receptor
| Compound | Parameter | Value | Species/Tissue | Radioligand | Reference |
| This compound | Kᵢ | 249 nM | Not Specified | Not Specified | [No direct citation available] |
| GR-127,935 | pKᵢ | 8.5 | Guinea Pig | Not Specified | [1] |
| GR-127,935 | pKᵢ | ~9.9 | Human (recombinant) | Not Specified | [No direct citation available] |
| GR-127,935 | pKD | 9.7 ± 0.1 | Guinea Pig Forebrain | [³H]L-694,247 | [1] |
Table 2: Functional Antagonist Activity of GR-127,935
| Assay Type | Parameter | Value | Receptor Subtype | Cell Line | Notes | Reference |
| [³⁵S]GTPγS Binding | pA₂ | 8.5 | 5-HT1Dα | CHO | Also showed partial agonist activity (pEC₅₀ = 8.6) | [2] |
| [³⁵S]GTPγS Binding | pA₂ | 9.1 | 5-HT1Dβ | CHO | Also showed partial agonist activity (pEC₅₀ = 9.7) | [2] |
| cAMP Accumulation | pA₂ | 8.6 | 5-HT1Dα | CHO | Also showed partial agonist activity | [2] |
| cAMP Accumulation | pA₂ | 9.7 | 5-HT1Dβ | CHO | Potent antagonist | [2] |
Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. Below are generalized protocols for common functional assays used to characterize 5-HT1D receptor ligands.
Radioligand Binding Assay
This assay measures the affinity of a ligand for a receptor.
-
Membrane Preparation: Tissues or cells expressing the 5-HT1D receptor are homogenized and centrifuged to isolate the cell membranes containing the receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to the 5-HT1D receptor (e.g., [³H]5-HT, [³H]L-694,247) and varying concentrations of the unlabeled competitor compound (this compound or GR-127,935).
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation upon receptor stimulation.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Incubation: Membranes are incubated with the test compound (agonist or antagonist), GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. For antagonist testing, membranes are pre-incubated with the antagonist before the addition of a known 5-HT1D agonist.
-
Separation: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration.
-
Detection: The radioactivity on the filters is measured.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is measured. For antagonists, the ability to inhibit the agonist-induced response is quantified to determine parameters like the pA₂ value.
cAMP Accumulation Assay
This assay measures the downstream effect of 5-HT1D receptor activation on the second messenger cyclic AMP (cAMP).
-
Cell Culture: Cells stably expressing the 5-HT1D receptor (e.g., CHO cells) are cultured.
-
Treatment: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation. They are then incubated with forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels) and varying concentrations of a 5-HT1D agonist in the presence or absence of the antagonist (this compound or GR-127,935).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is measured. The potency of the antagonist in reversing the agonist effect is determined.
Mandatory Visualization
Signaling Pathway
The 5-HT1D receptor is a Gi/o-coupled receptor. Upon activation by an agonist, it inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: 5-HT1D Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Logical Comparison
This diagram provides a logical comparison of this compound and GR-127,935 based on the available data.
Caption: Logical Comparison of this compound and GR-127,935.
Conclusion
Both this compound and GR-127,935 are valuable tools for studying the 5-HT1D receptor. Based on the available data, GR-127,935 appears to be a more potent antagonist with higher affinity for the 5-HT1D receptor. Furthermore, GR-127,935 has been more extensively characterized in a variety of functional assays, with some studies indicating partial agonist activity under certain experimental conditions. The Ki value for this compound suggests it is also a potent antagonist, though less data is publicly available for a direct comparison of its functional antagonism. Researchers should consider the specific requirements of their experimental design when choosing between these two compounds, paying close attention to the potential for partial agonism with GR-127,935. It is recommended to consult the primary literature for detailed experimental conditions when interpreting data related to these compounds.
References
- 1. The 5-HT1D receptor antagonist GR-127,935 prevents inhibitory effects of sumatriptan but not CP-122,288 and 5-CT on neurogenic plasma extravasation within guinea pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GR127935 acts as a partial agonist at recombinant human 5-HT1D alpha and 5-HT1D beta receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of LY310762 and BRL-15572
A detailed analysis of two selective 5-HT1D receptor antagonists for research and development.
In the landscape of serotonergic research, the selective modulation of 5-HT receptor subtypes is crucial for dissecting their physiological roles and for the development of targeted therapeutics. This guide provides a head-to-head comparison of two notable 5-HT1D receptor antagonists, LY310762 and BRL-15572, presenting key experimental data to aid researchers, scientists, and drug development professionals in their selection of appropriate pharmacological tools.
At a Glance: Key Pharmacological Parameters
| Parameter | This compound | BRL-15572 |
| Primary Target | 5-HT1D Receptor Antagonist | 5-HT1D Receptor Antagonist |
| Binding Affinity (Ki) for human 5-HT1D | 249 nM | ~12.6 nM (calculated from pKi of 7.9)[1] |
| Binding Affinity (Ki) for guinea pig 5-HT1D | 31 nM | Not widely reported |
| Selectivity | Weaker affinity for 5-HT1B (Ki >1000 nM for guinea pig receptor) | ~60-fold higher affinity for 5-HT1D over 5-HT1B[1] |
| Functional Activity | EC50 of 31 nM (potentiates K+-induced [3H]5-HT outflow in guinea pig cortical slices) | pKB of 7.1 in cAMP accumulation assay (human 5-HT1D)[1] |
In-Depth Analysis
Mechanism of Action
Both this compound and BRL-15572 function as antagonists at the serotonin (B10506) 5-HT1D receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of the endogenous ligand serotonin (5-HT), these antagonists prevent the initiation of this signaling cascade. The 5-HT1D receptor is primarily located in the central nervous system and is implicated in processes such as neurotransmitter release and cerebral vasoconstriction.
dot
Caption: Antagonism of the 5-HT1D receptor by this compound or BRL-15572.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and BRL-15572, facilitating a direct comparison of their pharmacological profiles.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Ki (nM) | pKi | Reference |
| This compound | 5-HT1D | Human | 249 | 6.6 | [2] |
| 5-HT1D | Guinea Pig | 31 | 7.5 | ||
| 5-HT1B | Guinea Pig | >1000 | <6 | ||
| BRL-15572 | 5-HT1D | Human | ~12.6 | 7.9 | [1] |
| 5-HT1B | Human | ~756 | 6.1 | [1] |
Note: The Ki for BRL-15572 was calculated from the reported pKi value (pKi = -log(Ki)).
Table 2: Functional Antagonist Activity
| Compound | Assay | Receptor | Species | EC50 / pKB | Reference |
| This compound | [3H]5-HT Outflow | 5-HT1D | Guinea Pig | 31 nM (EC50) | |
| BRL-15572 | cAMP Accumulation | 5-HT1D | Human | 7.1 (pKB) | [1] |
| [35S]GTPγS Binding | 5-HT1D | Human | Partial Agonist Activity Reported | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are generalized protocols for the key assays cited in this comparison.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
dot```dot digraph "Radioligand_Binding_Assay_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Membranes\n(Expressing 5-HT1D)"]; incubate [label="Incubate Membranes with\nRadioligand ([3H]5-HT) &\nTest Compound (this compound or BRL-15572)"]; separate [label="Separate Bound from\nFree Radioligand\n(Filtration)"]; quantify [label="Quantify Radioactivity\n(Scintillation Counting)"]; analyze [label="Data Analysis\n(Determine Ki)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep; prep -> incubate; incubate -> separate; separate -> quantify; quantify -> analyze; analyze -> end; }
Caption: Workflow for a typical cAMP accumulation assay.
Protocol:
-
Cell Culture: Whole cells expressing the 5-HT1D receptor are cultured in appropriate media.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation: Cells are stimulated with an agent that increases intracellular cAMP levels, such as forskolin (B1673556) (which directly activates adenylyl cyclase).
-
Antagonist Treatment: The antagonist (this compound or BRL-15572) is added at various concentrations, followed by the addition of a 5-HT1D receptor agonist (like 5-HT). The antagonist's ability to counteract the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data are used to determine the antagonist's potency, often expressed as a pKB value.
Concluding Remarks
Both this compound and BRL-15572 are valuable tools for investigating the function of the 5-HT1D receptor. Based on the available data, BRL-15572 exhibits a higher binding affinity for the human 5-HT1D receptor compared to this compound. BRL-15572 also has a well-defined 60-fold selectivity over the 5-HT1B receptor. While less potent at the human receptor, this compound shows high affinity for the guinea pig 5-HT1D receptor and has demonstrated efficacy in a functional outflow assay in guinea pig tissue. The choice between these two compounds will ultimately depend on the specific experimental needs, including the species being studied and the desired assay system. Researchers are encouraged to consider the specific experimental context and consult the primary literature for more detailed information when making their selection.
References
- 1. SB-216641 and BRL-15572--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
LY310762: A Comparative Analysis of its Selectivity for the 5-HT1D Receptor
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of LY310762's binding affinity for the human 5-HT1D receptor against other serotonin (B10506) receptor subtypes, supported by available experimental data and protocols.
This compound is recognized as a selective antagonist for the 5-HT1D receptor, a G-protein coupled receptor implicated in various physiological and pathological processes in the central nervous system. Its efficacy and selectivity make it a valuable tool for investigating the specific roles of the 5-HT1D receptor subtype.
Quantitative Analysis of Receptor Binding Affinity
To objectively assess the selectivity of this compound, its binding affinity (Ki) at the 5-HT1D receptor is compared with its affinity for other relevant serotonin receptor subtypes. The available data indicates a clear preference for the 5-HT1D receptor.
| Receptor Subtype | Binding Affinity (Ki) in nM |
| 5-HT1D | 249 [1] |
| 5-HT1B | Weak Affinity[1] |
Note: "Weak Affinity" indicates that the binding affinity is significantly lower than for the primary target, though a specific Ki value is not provided in the available literature.
Functional Activity
In addition to its binding affinity, the functional activity of this compound demonstrates its antagonist properties. In functional assays, this compound has been shown to potentiate potassium-induced [3H]5-HT outflow from guinea pig cortical slices with an EC50 value of 31 nM.[1][2] This functional activity is consistent with its role as an antagonist at the presynaptic 5-HT1D autoreceptor, which normally inhibits serotonin release.
Experimental Protocols
The determination of the binding affinity and functional activity of this compound relies on established in vitro pharmacological assays.
Radioligand Binding Assay Protocol
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the competitive binding of this compound to the 5-HT1D receptor against a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand with high affinity for the 5-HT1D receptor (e.g., [3H]5-HT).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a radioligand binding assay.
Signaling Pathway of the 5-HT1D Receptor
The 5-HT1D receptor is a member of the Gi/o-coupled receptor family.[3] Upon activation by its endogenous ligand, serotonin (5-HT), it initiates an intracellular signaling cascade that primarily leads to the inhibition of adenylyl cyclase activity. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP). As a presynaptic autoreceptor, this signaling pathway results in the inhibition of neurotransmitter release.
Signaling pathway of the 5-HT1D receptor.
Conclusion
The available data robustly supports the classification of this compound as a selective antagonist of the 5-HT1D receptor. Its significantly higher affinity for the 5-HT1D subtype, coupled with its demonstrated functional antagonism, makes it a precise tool for elucidating the physiological and pathological functions of this specific serotonin receptor. For researchers in neuroscience and drug development, this compound offers a means to dissect the contributions of 5-HT1D receptor signaling from the broader and often overlapping effects of other serotonin receptor subtypes. Further studies providing a more comprehensive selectivity profile across all 5-HT receptor subtypes would be beneficial for a more complete understanding of its pharmacological actions.
References
Navigating Serotonin Receptor Target Engagement: A Comparative Analysis
For researchers and drug development professionals, validating that a therapeutic agent engages its intended target in vivo is a critical step in the journey from laboratory to clinic. This guide provides a comparative analysis of methodologies and data for assessing target engagement of molecules acting on serotonin (B10506) receptors, with a specific focus on available data for LY310762 and a comparative look at well-characterized 5-HT7 receptor modulators.
While initial interest may lie in the in vivo validation of this compound's engagement with the 5-HT7 receptor, publicly available data points to a different primary target for this compound. Evidence suggests that this compound is a selective antagonist of the 5-HT1D receptor.[1] This guide will first present the available data for this compound's interaction with its identified target and then offer a comparative overview of target engagement validation for established 5-HT7 receptor ligands, providing a framework for understanding the necessary experimental data.
This compound: Targeting the 5-HT1D Receptor
This compound has been characterized as a selective 5-HT1D receptor antagonist. In vitro studies have determined its binding affinity (Ki) to be 249 nM for the 5-HT1D receptor, with weaker affinity noted for the 5-HT1B receptor.[1] In preclinical models, this compound has been shown to potentiate potassium-induced serotonin release in guinea pig cortical slices with an EC50 value of 31 nM.[1] Furthermore, at a concentration of 10 µM, it can significantly block the effects of sumatriptan, a known 5-HT1B/1D receptor agonist.[1] In vivo, administration of this compound in rats has been observed to enhance the effects of the selective serotonin reuptake inhibitor (SSRI) fluoxetine, leading to increased extracellular serotonin levels.[1]
A Comparative Look at 5-HT7 Receptor Target Engagement
To illustrate the process of validating target engagement for a serotonin receptor, this section details the profiles of several well-studied 5-HT7 receptor modulators. The 5-HT7 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[2][3]
Comparative Ligands for the 5-HT7 Receptor
A variety of compounds with different functional activities at the 5-HT7 receptor have been developed and characterized. These include antagonists like SB-269970 and lurasidone , the multimodal antidepressant vortioxetine which acts as a 5-HT7 receptor antagonist, and the agonist LP-211 .
Quantitative Comparison of 5-HT7 Receptor Ligands
The following tables summarize the in vitro binding affinities and functional potencies of these comparative ligands at the human 5-HT7 receptor.
| Compound | Class | 5-HT7 Receptor Binding Affinity (Ki, nM) | Reference(s) |
| Lurasidone | Antagonist | 0.49 - 2.10 | [4][5][6][7][8] |
| Vortioxetine | Antagonist | 19 | [9][10] |
| SB-269970 | Antagonist | ~5 (pKi 8.3) | [11][12] |
| LP-211 | Agonist | 0.58 - 15 | [13][14] |
| Compound | Class | 5-HT7 Receptor Functional Activity | Reference(s) |
| Lurasidone | Antagonist | Full Antagonist | [5][6] |
| Vortioxetine | Antagonist | Inverse Agonist | [9][15] |
| SB-269970 | Antagonist | pA2 = 8.5, pKB = 8.3 | [12][16] |
| LP-211 | Agonist | EC50 = 0.6 µM (full agonist) | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of target engagement data. Below are outlines of standard experimental protocols for the assays mentioned in this guide.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Receptor Preparation: Membranes from cells expressing the target receptor (e.g., HEK293 cells for human 5-HT7) or from brain tissue are prepared.[17][18]
-
Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [3H]5-CT or [3H]SB-269970 for 5-HT7) and varying concentrations of the unlabeled test compound.[14][17][19]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[14][18]
-
Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[18]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[5][6]
cAMP Functional Assay
This assay determines the functional effect of a compound on Gs-coupled receptors like the 5-HT7 receptor.
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.[20]
-
Compound Treatment: The cells are treated with the test compound at various concentrations. For antagonists, cells are co-incubated with the antagonist and a known agonist (e.g., serotonin).[2][3]
-
cAMP Measurement: The intracellular levels of cAMP are measured. This can be done using various methods, including homogenous time-resolved fluorescence (HTRF) or luminescence-based assays.[20]
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the agonist response (IC50) or the dissociation constant for the antagonist (pA2 or pKB) is determined.[2][3]
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.
Caption: 5-HT7 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. evidence-based-psychiatric-care.org [evidence-based-psychiatric-care.org]
- 5. 1053 – In Vitro Receptor-binding Profile Of Lurasidone And Other Commonly-used Antipsychotics | European Psychiatry | Cambridge Core [cambridge.org]
- 6. cambridge.org [cambridge.org]
- 7. Lurasidone Sub-Chronically Activates Serotonergic Transmission via Desensitization of 5-HT1A and 5-HT7 Receptors in Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]SB-269970 autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of LY310762 with Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LY310762's interaction with various serotonin (B10506) (5-HT) receptors. This compound is recognized as a selective antagonist for the 5-HT1D receptor.[1] Understanding its cross-reactivity profile is crucial for elucidating its mechanism of action and predicting potential off-target effects. This document summarizes key binding affinity data, details the experimental protocols used for these determinations, and presents signaling pathways and experimental workflows through standardized diagrams.
Quantitative Comparison of Binding Affinities
The selectivity of a compound is paramount in targeted drug development. The following table summarizes the binding affinities (Ki) of this compound and comparator compounds across a range of serotonin receptor subtypes. The data highlights the selectivity of this compound for the 5-HT1D receptor.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT3 (Ki, nM) | 5-HT7 (Ki, nM) |
| This compound | >1000 | Weak Affinity | 249 [1] | >1000 | >1000 | >1000 | >1000 |
| Sumatriptan | >1000 | 16 | 5.8 - 20 | >10000 | >10000 | >10000 | >1000 |
| Methiothepin | 2.5 | 1.3 | 2.5 | 1.3 | 2.5 | 250 | 0.4 |
| 8-OH-DPAT | 1 | >1000 | >1000 | >1000 | >1000 | >1000 | High Affinity |
Note: "Weak Affinity" indicates that a precise Ki value was not provided in the cited literature, but the affinity was significantly lower than for the primary target. ">1000" indicates a Ki value greater than 1000 nM, signifying low affinity. Data for comparator compounds is sourced from various public databases and literature for illustrative purposes.
Experimental Protocols
The determination of binding affinities and functional activities is critical for characterizing a compound's pharmacological profile. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Serotonin Receptors
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the target serotonin receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer, and protein concentration is determined using a standard method like the BCA assay.
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]5-HT, [3H]GR125743 for 5-HT1D), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP and Inositol (B14025) Phosphate (B84403) Measurement
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. The type of assay depends on the G-protein coupling of the receptor.
cAMP Assay (for Gs and Gi-coupled receptors, e.g., 5-HT1A, 5-HT1D):
-
Cell Culture and Treatment: Cells expressing the receptor of interest are cultured and then treated with the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular contents.
-
cAMP Measurement: The concentration of cyclic AMP (cAMP) in the cell lysate is measured using a competitive immunoassay, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Changes in cAMP levels in response to the test compound determine its functional activity. A decrease in agonist-stimulated cAMP production indicates antagonism.
Inositol Phosphate (IP) Assay (for Gq-coupled receptors, e.g., 5-HT2A, 5-HT2C):
-
Cell Labeling and Treatment: Cells expressing the receptor are pre-labeled with myo-[3H]inositol. They are then treated with the test compound in the presence of LiCl (which inhibits inositol monophosphatase, allowing IP1 to accumulate).
-
Extraction: The reaction is stopped, and inositol phosphates are extracted from the cells.
-
Separation and Quantification: The different inositol phosphate isomers are separated using anion-exchange chromatography, and the radioactivity of each fraction is measured.
-
Data Analysis: An increase in inositol phosphate accumulation upon compound treatment indicates agonism, while a blockage of agonist-induced accumulation signifies antagonism.
Signaling Pathways
Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The 5-HT1 receptor subfamily, including 5-HT1D, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Conclusion
The available data strongly indicate that this compound is a selective antagonist for the 5-HT1D receptor, with significantly weaker affinity for the 5-HT1B receptor and negligible affinity for a range of other tested serotonin receptor subtypes. This selectivity profile makes it a valuable tool for investigating the specific roles of the 5-HT1D receptor in physiological and pathological processes. For researchers in drug development, the high selectivity of this compound suggests a lower likelihood of off-target effects mediated by other serotonin receptors, which is a desirable characteristic for a therapeutic candidate. Further characterization using the detailed experimental protocols provided in this guide will enable a more comprehensive understanding of its pharmacological profile.
References
A Comparative Analysis of Pimavanserin and Ketanserin: Efficacy and Selectivity in Targeting the 5-HT2A Receptor
For researchers, scientists, and professionals in drug development, the nuanced differences between selective and non-selective receptor antagonists are critical in the pursuit of targeted therapeutics. This guide provides an objective comparison of pimavanserin (B1677881), a selective 5-HT2A receptor inverse agonist, and ketanserin (B1673593), a non-selective antagonist, supported by experimental data and detailed methodologies.
Pimavanserin is distinguished by its high selectivity for the serotonin (B10506) 5-HT2A receptor, acting as an inverse agonist. In contrast, ketanserin, while a potent 5-HT2A antagonist, also exhibits significant affinity for other receptors, notably alpha-1 adrenergic and histamine (B1213489) H1 receptors. This lack of selectivity can lead to a broader range of physiological effects and potential off-target side effects.
Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities (Ki, in nM) of pimavanserin and ketanserin for the primary target (5-HT2A) and key off-target receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity at Serotonin Receptors
| Compound | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |
| Pimavanserin | 0.087[1] | 0.44[1] |
| Ketanserin | ~1.5-3.5[2][3] | Lower affinity than for 5-HT2A |
Table 2: Off-Target Receptor Binding Affinities
| Compound | Alpha-1 Adrenergic (Ki, nM) | Histamine H1 (Ki, nM) | Dopamine D2 |
| Pimavanserin | No appreciable affinity (>300)[1] | No appreciable affinity (>300)[1] | No appreciable affinity[1] |
| Ketanserin | Binds with nanomolar affinity[2][3] | High affinity[4] | No significant affinity |
Functional Efficacy in In Vitro Models
The functional activity of these compounds is often assessed by their ability to counteract the effects of a 5-HT2A receptor agonist, such as DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane), in cellular assays. A common method involves measuring the agonist-induced release of intracellular calcium.
Table 3: Functional Antagonist/Inverse Agonist Activity
| Compound | Assay | Measurement | Result |
| Pimavanserin | DOI-induced Calcium Mobilization | Inhibition of Ca2+ release | Potent inverse agonist activity[1] |
| Ketanserin | DOI-induced Calcium Mobilization | Inhibition of Ca2+ release | Potent antagonist activity[5] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of pimavanserin and ketanserin for 5-HT2A and other receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., human 5-HT2A) or from brain tissue homogenates (e.g., rat frontal cortex).[6]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled competitor drug (pimavanserin or ketanserin).[7][8]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[8]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[8]
-
Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of the drug that inhibits 50% of specific radioligand binding) are determined. Ki values are then calculated using the Cheng-Prusoff equation.[6]
Calcium Mobilization Assay
Objective: To assess the functional antagonist or inverse agonist activity of pimavanserin and ketanserin at the 5-HT2A receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (pimavanserin or ketanserin).
-
Agonist Stimulation: The cells are then stimulated with a 5-HT2A receptor agonist (e.g., DOI).
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency (IC50).
Visualizing Pathways and Processes
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion
The data presented clearly demonstrate the superior selectivity of pimavanserin for the 5-HT2A receptor compared to the non-selective antagonist ketanserin. While both compounds effectively antagonize 5-HT2A receptor function, ketanserin's affinity for alpha-1 adrenergic and histamine H1 receptors can lead to a more complex pharmacological profile. The high selectivity of pimavanserin makes it a more precise tool for studying 5-HT2A receptor-mediated processes and a therapeutic agent with a potentially more favorable side-effect profile in clinical applications where specific targeting of the 5-HT2A receptor is desired. Researchers should consider these differences in selectivity when designing experiments and interpreting results.
References
- 1. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]ketanserin labels 5-HT2 receptors and alpha 1-adrenoceptors in human and pig brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]ketanserin labels serotonin 5-HT2 and alpha 1-adrenergic receptors in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity probes for serotonin and histamine receptors. Synthesis and characterization of two azide analogues of ketanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ketanserin and DOI on spontaneous and 5-HT-evoked peristalsis of the pig ureter in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of Sumatriptan's 5-HT1D Receptor Agonism and its Antagonism by LY310762
For Immediate Release:
[City, State] – [Date] – A comprehensive analysis of the interaction between the widely-used migraine therapeutic, sumatriptan (B127528), and the selective 5-HT1D receptor antagonist, LY310762, is presented here for researchers, scientists, and professionals in drug development. This guide provides a detailed comparison of their performance, supported by experimental data, to elucidate the antagonistic relationship and its implications for 5-HT1D receptor pharmacology.
Sumatriptan, a potent agonist of 5-HT1B and 5-HT1D receptors, is a cornerstone in the acute treatment of migraine and cluster headaches. Its therapeutic effect is primarily attributed to the vasoconstriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release. In contrast, this compound has been identified as a selective antagonist with a preference for the 5-HT1D receptor subtype, making it a valuable tool for dissecting the specific contributions of this receptor to serotonergic signaling and pathophysiology.
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the key quantitative data for sumatriptan and this compound, highlighting their distinct pharmacological profiles at the 5-HT1D receptor.
| Compound | Parameter | Receptor Subtype | Value | Reference |
| Sumatriptan | Ki (Binding Affinity) | 5-HT1D | 17 nM | [1] |
| Ki (Binding Affinity) | 5-HT1B | 27 nM | [1] | |
| pIC50 (cAMP Inhibition) | 5-HT1Dα | 8.4 | ||
| pIC50 (cAMP Inhibition) | 5-HT1Dβ | 8.3 | ||
| This compound | Ki (Binding Affinity) | 5-HT1D | 249 nM |
Table 1: Binding Affinity and Functional Potency. This table showcases the binding affinities (Ki) of sumatriptan and this compound for the 5-HT1D and 5-HT1B receptors, along with the functional potency (pIC50) of sumatriptan in inhibiting cAMP production.
| Agonist | Antagonist | Tissue/System | Parameter | Value | Reference |
| Sumatriptan | GR127935 | Rabbit Saphenous Vein | -log KB | 10.0 | [2] |
| Naratriptan | GR127935 | Trigeminal Neurones | Reversal of Inhibition | - |
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of sumatriptan and this compound for the 5-HT1D receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1D receptor are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains a final volume of 250 µL, consisting of:
-
Cell membranes (typically 20-50 µg of protein).
-
A fixed concentration of a radiolabeled ligand specific for the 5-HT1D receptor (e.g., [³H]-5-carboxamidotryptamine).
-
Increasing concentrations of the unlabeled competitor drug (sumatriptan or this compound).
-
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound from the unbound radioligand. The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
Objective: To determine the functional potency (IC50 or pIC50) of sumatriptan to inhibit adenylyl cyclase activity via the Gi-coupled 5-HT1D receptor, and the ability of this compound to antagonize this effect.
Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT1D receptor are cultured to near confluency in appropriate media.
-
Assay Setup: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. For antagonism experiments, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin. Immediately after, increasing concentrations of sumatriptan are added to the wells.
-
Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration-response curves for sumatriptan's inhibition of forskolin-stimulated cAMP accumulation are generated. In the presence of this compound, a rightward shift in the sumatriptan concentration-response curve would indicate competitive antagonism. The pA2 value for this compound can be determined using a Schild plot analysis.
Signaling Pathways and Experimental Workflow
The interaction between sumatriptan and this compound at the 5-HT1D receptor can be visualized through the following diagrams.
Figure 1: 5-HT1D Receptor Signaling Pathway.
Figure 2: Radioligand Binding Assay Workflow.
Conclusion
The data presented in this guide clearly delineates the opposing actions of sumatriptan and this compound at the 5-HT1D receptor. Sumatriptan acts as a potent agonist, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase. This compound, as a selective antagonist, can effectively block these sumatriptan-mediated effects. This comparative analysis, along with the detailed experimental protocols, provides a valuable resource for researchers investigating the role of the 5-HT1D receptor in health and disease and for the development of novel therapeutics targeting this important receptor. Further studies directly quantifying the antagonistic potency of this compound against sumatriptan, for instance through Schild analysis, would provide a more complete picture of their interaction.
References
Comparative Guide to Alternative Compounds for 5-HT1D Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative compounds to LY310762 for the study of the 5-HT1D receptor. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their specific experimental needs. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Compound Comparison
The following tables summarize the binding affinities and functional potencies of this compound and several alternative compounds at the human 5-HT1D and 5-HT1B receptors. The 5-HT1B receptor is a key off-target receptor, and thus, selectivity for 5-HT1D over 5-HT1B is a critical parameter for targeted research.
Table 1: Antagonist Binding Affinities (Ki in nM)
| Compound | 5-HT1D Ki (nM) | 5-HT1B Ki (nM) | Selectivity (5-HT1B/5-HT1D) |
| This compound | 249[1] | >1000 | >4 |
| GR-127935 | ~3.16 (pKi 8.5)[2] | ~3.16 (pKi 8.5)[2] | ~1 |
| BRL-15572 | ~12.6 (pKi 7.9)[3] | ~794 (pKi 6.1)[4] | ~63 |
Table 2: Agonist Binding Affinities and Functional Potencies
| Compound | 5-HT1D Ki (nM) | 5-HT1B Ki (nM) | Selectivity (5-HT1B/5-HT1D) | 5-HT1D EC50/IC50 (nM) |
| PNU-142633 | 6[5] | >18000[5] | >3000 | - |
| PNU-109291 | - | - | ~5000-fold vs 5-HT1B[4] | 4.2 (IC50, in vivo)[4] |
| L-775,606 | - | - | >360-fold vs 5-HT1B[6] | 1.2 (EC50)[6] |
Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and experimental approaches, the following diagrams illustrate the 5-HT1D receptor signaling pathway and a typical workflow for compound characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PNU-109291 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Effects of PNU-109,291, a selective 5-HT1D receptor agonist, on electrically induced dural plasma extravasation and capsaicin-evoked c-fos immunoreactivity within trigeminal nucleus caudalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LY310762: A Guide for Laboratory Professionals
The proper management and disposal of laboratory chemicals are critical for ensuring the safety of personnel and protecting the environment. For a research compound like LY310762, a selective 5-HT1D receptor antagonist, a cautious and informed approach to its disposal is essential.
Pre-Disposal Handling and Storage
Before the final disposal of this compound waste, meticulous handling and storage are necessary to prevent accidental exposure or release.
1. Segregation:
-
Isolate this compound waste from other chemical waste streams to prevent unknown and potentially hazardous reactions.
-
Incompatible materials, such as strong oxidizing agents or strong acids, should be kept separate.
2. Containerization:
-
Utilize a designated, leak-proof waste container that is chemically compatible with this compound.
-
The original container of the main component of the waste can often be used.[1]
-
Ensure the container is in good condition with a secure, tightly fitting cap.[1]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[1]
-
Include the approximate concentration and composition of the waste.[1]
-
Mark the date when the waste was first added to the container.
4. Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area (SAA).[2]
-
The storage area should be secure and accessible only to authorized personnel.
-
Keep the waste container closed at all times, except when adding waste.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's EHS office or a licensed hazardous waste disposal contractor.
Step 1: Consult Institutional Guidelines
-
Review your organization's specific procedures for hazardous waste disposal. These are typically available through the EHS department's website or office.
Step 2: Contact EHS for Guidance
-
Inform the EHS office about the nature of the waste (this compound, solid or in solution).
-
Provide them with all available information on the compound.
-
The EHS office will provide specific instructions for collection and disposal.
Step 3: Prepare for Pickup
-
Ensure the waste container is properly sealed and labeled according to EHS instructions.
-
Complete any required waste pickup request forms accurately.
Step 4: Do Not Dispose Via Standard Drains or Trash
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sink.[2]
-
Evaporation in a fume hood is not an acceptable method of disposal for hazardous chemicals.[2]
Step 5: Handle Empty Containers as Hazardous Waste
-
Unless triple-rinsed with a suitable solvent (with the rinsate collected as hazardous waste), empty containers of this compound should also be treated as hazardous waste.[3]
Chemical and Physical Properties of this compound
The following table summarizes key quantitative data for this compound, which is essential for safe handling and storage decisions.
| Property | Value | Source |
| Molecular Formula | C24H27FN2O2 | [4] |
| Molar Mass | 394.490 g/mol | [4] |
| CAS Number | 192927-92-7 | [4] |
Disposal Workflow for Research Chemicals
The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound, for which a specific protocol is not immediately available.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. LY-310762 - Wikipedia [en.wikipedia.org]
Essential Safety and Logistical Information for Handling LY310762
For researchers, scientists, and drug development professionals, the following guide provides immediate and essential safety protocols for handling LY310762. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent, research-grade kinase inhibitors and other biologically active small molecules.
This compound is a potent and selective 5-HT1D serotonin (B10506) receptor antagonist.[1][2] As with any biologically active compound intended for research, it should be handled with a high degree of caution to minimize exposure.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when working with this compound to serve as a barrier against exposure.[4] The specific PPE required will depend on the laboratory activity being performed.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable or non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[3] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield.[3][5] Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[3] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields.[3] Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[3] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat.[3] |
Operational Plan
A clear operational plan is crucial for the safe management of this compound in the laboratory.
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[3]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[3][6]
-
Avoid Contamination: Use dedicated equipment (spatulas, glassware, etc.). If not possible, thoroughly decontaminate equipment after use.[3]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[3]
Storage
-
Solid Form: Store at -20°C for long-term storage (up to 3 years).[7]
-
Stock Solutions: Store at -80°C for up to a year. It is recommended to aliquot to avoid repeated freeze-thaw cycles.[7][8] For short-term storage, 4°C for up to a week is acceptable.[7]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety. All disposal must comply with local, state, and federal regulations.[5]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[5] |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed hazardous waste container.[5] |
| Contaminated Sharps | Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[5] |
Visual Guides
PPE Donning and Doffing Workflow
Caption: Sequential process for putting on and removing personal protective equipment.
Spill Management Workflow
Caption: Step-by-step procedure for managing a chemical spill in the laboratory.
References
- 1. selleckchem.com [selleckchem.com]
- 2. LY-310762 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
